Product packaging for Benzotriazol-1-yl-(2-iodophenyl)methanone(Cat. No.:CAS No. 332021-26-8)

Benzotriazol-1-yl-(2-iodophenyl)methanone

Cat. No.: B359038
CAS No.: 332021-26-8
M. Wt: 349.13g/mol
InChI Key: VIRPPTLBUXBNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzotriazol-1-yl-(2-iodophenyl)methanone is a specialist chemical building block of significant interest in medicinal and heterocyclic chemistry research . As a benzotriazole derivative, it belongs to a class of compounds renowned for their versatility as synthetic auxiliaries, facilitating the construction of complex molecules for pharmaceutical development . Derivatives of the benzotriazole scaffold have demonstrated a wide spectrum of pharmacological activities in research settings, including antimicrobial, antifungal, antiviral, and anticancer properties, making them privileged structures in drug discovery . The structure of this particular compound, which incorporates an iodine atom on the phenyl ring, is highly valuable for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), enabling the creation of diverse compound libraries for biological screening . Its primary research value lies in its application as a key intermediate for the synthesis of more complex, biologically active molecules and functional materials . This product is intended for use in a controlled laboratory environment by qualified researchers. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8IN3O B359038 Benzotriazol-1-yl-(2-iodophenyl)methanone CAS No. 332021-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRPPTLBUXBNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a robust synthetic strategy based on well-established acylation reactions of benzotriazole.

Core Synthesis Strategy

The most direct and widely recognized method for the preparation of N-acylbenzotriazoles is the reaction of a corresponding acyl chloride with 1H-benzotriazole. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen of the benzotriazole ring attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired product and hydrochloric acid as a byproduct. A base is typically added to neutralize the HCl and drive the reaction to completion.

A plausible synthetic route for this compound involves the reaction between 2-iodobenzoyl chloride and 1H-benzotriazole.

Synthesis_Pathway reactant reactant product product reagent reagent 2_Iodobenzoyl_Chloride 2-Iodobenzoyl chloride Reaction_Node Benzotriazole 1H-Benzotriazole Product Benzotriazol-1-yl- (2-iodophenyl)methanone Reaction_Node->Product Base (e.g., Pyridine) Inert Solvent (e.g., THF, CH2Cl2) Room Temperature

Figure 1: Proposed synthesis of this compound.

Data Presentation

Table 1: Properties of Starting Materials

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Iodobenzoyl chlorideC₇H₄ClIO266.46[1]27-31105-106 (at 1 mmHg)
1H-BenzotriazoleC₆H₅N₃119.1298-100201-204 (at 15 mmHg)

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of this compound based on standard procedures for N-acylation of benzotriazole.

Synthesis of 1H-Benzotriazole (if not commercially available)

A common method for the synthesis of 1H-benzotriazole is the diazotization of o-phenylenediamine.[2]

  • Materials: o-phenylenediamine, glacial acetic acid, sodium nitrite, water.

  • Procedure:

    • Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

    • Cool the solution to 15°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while stirring. An exothermic reaction will occur.

    • Allow the reaction mixture to cool, which will result in the precipitation of crude benzotriazole.

    • Collect the crude product by filtration and wash with cold water.

    • Recrystallize the crude product from hot water to obtain purified 1H-benzotriazole.

This proposed method is analogous to the synthesis of similar N-acylbenzotriazoles.[3][4]

  • Materials: 1H-benzotriazole, 2-iodobenzoyl chloride, anhydrous pyridine (or triethylamine), anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole in an anhydrous solvent (e.g., THF or DCM).

    • Add an equimolar amount of a base (e.g., pyridine or triethylamine) to the solution and stir.

    • Slowly add a solution of 2-iodobenzoyl chloride in the same anhydrous solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for a period of 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the precipitated salt (pyridinium or triethylammonium chloride) is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Experimental_Workflow step step process process output output Dissolve_Bt Dissolve 1H-Benzotriazole and base in anhydrous solvent Add_Acyl_Chloride Slowly add 2-Iodobenzoyl Chloride Dissolve_Bt->Add_Acyl_Chloride Stir_Reaction Stir at Room Temperature (12-24h) Add_Acyl_Chloride->Stir_Reaction Filter_Salt Filter to remove precipitated salt Stir_Reaction->Filter_Salt Concentrate Concentrate filtrate under reduced pressure Filter_Salt->Concentrate Purify Purify crude product (Column Chromatography or Recrystallization) Concentrate->Purify Final_Product Benzotriazol-1-yl- (2-iodophenyl)methanone Purify->Final_Product

Figure 2: General experimental workflow for the synthesis.

Expected Characterization

While specific spectroscopic data for the title compound is not available, the following are the expected analytical characterization techniques and general observations:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show multiplets in the aromatic region corresponding to the protons of the benzotriazole and the 2-iodophenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon, as well as the carbons of the two aromatic ring systems.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected, typically in the range of 1700-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈IN₃O, MW: 349.13 g/mol ).

Safety Considerations

  • Acyl chlorides, such as 2-iodobenzoyl chloride, are corrosive and react with moisture. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Organic solvents like THF and DCM are flammable and should be handled with care.

  • Pyridine and triethylamine are flammable and have strong odors. Use them in a well-ventilated area or a fume hood.

References

Chemical properties of Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Benzotriazol-1-yl-(2-iodophenyl)methanone. This compound belongs to the class of N-acylbenzotriazoles, which are recognized as stable and versatile acylating agents in organic synthesis. The presence of an iodine atom on the phenyl ring offers a potential site for further functionalization, making it an attractive intermediate for the development of novel pharmaceutical compounds and other functional materials. This guide details a probable synthesis protocol, predicted physicochemical properties, and expected spectral data based on established chemical principles and data from analogous structures.

Introduction

N-acylbenzotriazoles are valuable reagents in organic chemistry, serving as efficient and stable alternatives to acyl chlorides for a variety of acylation reactions, including N-, C-, S-, and O-acylations. Their stability under ambient conditions and the mild reaction conditions required for their use make them particularly advantageous in complex syntheses. This compound is a specific derivative that incorporates an ortho-iodinated phenyl group. This structural feature is of significant interest in medicinal chemistry and materials science, as the carbon-iodine bond can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse molecular fragments. This guide outlines the expected chemical behavior and provides a framework for the synthesis and characterization of this target molecule.

Chemical Properties and Reactivity

This compound is expected to exhibit the characteristic reactivity of N-acylbenzotriazoles. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the 2-iodobenzoyl group to a wide range of nucleophiles.

Key Predicted Reactions:

  • N-Acylation: Reaction with primary and secondary amines to form the corresponding amides.

  • O-Acylation: Reaction with alcohols and phenols to yield esters.

  • S-Acylation: Reaction with thiols to produce thioesters.

  • C-Acylation (Friedel-Crafts type): Acylation of electron-rich aromatic and heterocyclic compounds in the presence of a Lewis acid catalyst.

The presence of the iodine atom is not expected to significantly interfere with the acylating ability of the molecule. However, it provides a reactive handle for subsequent modifications, which is a key feature for its application in combinatorial chemistry and drug discovery.

Synthesis

Experimental Protocol: Synthesis from 2-Iodobenzoic Acid

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Product This compound 2-Iodobenzoic_Acid->Product + Benzotriazole Benzotriazole Benzotriazole Benzotriazole->Product Thionyl_Chloride SOCl₂ Thionyl_Chloride->Product (solvent/reagent) HCl HCl (gas) Product->HCl by-product SO2 SO₂ (gas) Product->SO2 by-product

Figure 1: Reaction scheme for the synthesis of the target compound.

Materials:

  • 2-Iodobenzoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM (or THF), add 1H-Benzotriazole (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Physicochemical and Spectral Data (Predicted)

As no experimental data for this compound has been found in the literature, the following properties are predicted based on the known data of similar N-acylbenzotriazoles and iodinated aromatic compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₈IN₃O
Molecular Weight 349.13 g/mol
Appearance White to off-white solid
Melting Point 120-140 °C (Predicted range)
Solubility Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water.
Spectral Data

The following spectral data are predicted and can be used as a reference for the characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Benzotriazole Protons: Multiplets in the range of δ 7.5-8.5 ppm. The four protons of the benzotriazole ring will likely appear as distinct signals.

  • 2-Iodophenyl Protons: Multiplets in the range of δ 7.2-8.0 ppm. The aromatic protons of the 2-iodophenyl group will show characteristic splitting patterns based on their coupling with adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal is expected in the range of δ 165-175 ppm.

  • Benzotriazole Carbons: Signals for the carbons of the benzotriazole ring are expected in the aromatic region (δ 110-150 ppm).

  • 2-Iodophenyl Carbons: Signals for the carbons of the 2-iodophenyl ring will also appear in the aromatic region. The carbon atom attached to the iodine will show a characteristic chemical shift, typically at a lower field (around δ 90-100 ppm).

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band is expected around 1700-1750 cm⁻¹, characteristic of the carbonyl group in an N-acylbenzotriazole.

  • C=C and C=N Stretches: Aromatic and triazole ring stretching vibrations are expected in the region of 1450-1600 cm⁻¹.

  • C-I Stretch: A weak absorption may be observed in the fingerprint region.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 349.13). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Fragmentation patterns would likely involve the loss of the benzotriazole moiety.

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of this compound is outlined below. This logical progression ensures the successful synthesis and purification of the target compound, followed by rigorous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Start Materials: 2-Iodobenzoic Acid Benzotriazole reaction Reaction with Thionyl Chloride start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure Product: Benzotriazol-1-yl- (2-iodophenyl)methanone purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy ms Mass Spectrometry mp Melting Point Determination confirmation Structural Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation mp->confirmation

Figure 2: General workflow for synthesis and characterization.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway involvement for this compound have been reported, its structural features suggest several potential applications in drug discovery and development. The benzotriazole nucleus is a known pharmacophore present in various bioactive molecules. The 2-iodobenzoyl moiety can serve as a versatile scaffold for the construction of compound libraries through parallel synthesis, utilizing the C-I bond for diversification. This approach allows for the rapid exploration of structure-activity relationships (SAR) in the quest for new therapeutic agents.

Conclusion

This compound is a synthetically accessible N-acylbenzotriazole with significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. The predicted physicochemical and spectral data herein should serve as a valuable reference for researchers working with this and related compounds. The versatility of the N-acylbenzotriazole group for acylation, combined with the potential for further modification at the iodo-position, makes this molecule a valuable tool for the development of novel chemical entities.

Elucidation of Benzotriazol-1-yl-(2-iodophenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. N-acylbenzotriazoles, in particular, serve as versatile and stable acylating agents in organic synthesis. The introduction of a 2-iodophenyl group to the benzotriazole core via a methanone linker presents an interesting scaffold for further chemical modification, potentially leading to novel therapeutic agents. The iodine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide focuses on the synthetic strategy and the expected analytical data for the structural confirmation of benzotriazol-1-yl-(2-iodophenyl)methanone.

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through the reaction of 2-iodobenzoic acid with benzotriazole. A well-established method for this transformation is the Katritzky protocol, which involves the conversion of the carboxylic acid to its corresponding N-acylbenzotriazole using thionyl chloride.[1][2][3]

Proposed Synthetic Protocol

Materials:

  • 2-Iodobenzoic acid

  • Benzotriazole

  • Thionyl chloride (SOCl2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-iodobenzoic acid (1.0 eq) and benzotriazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Reactant1 2-Iodobenzoic Acid Reaction Acylation Reaction Reactant1->Reaction Reactant2 Benzotriazole Reactant2->Reaction Reactant3 Thionyl Chloride Reactant3->Reaction Solvent Anhydrous DCM Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Time 2-4 hours Time->Reaction Quench Sat. NaHCO3 Wash Brine Quench->Wash Dry MgSO4 Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product Reaction->Quench

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds.

Predicted 1H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH-6' (Benzotriazole)
~8.0-8.2d1HH-3" (Iodophenyl)
~7.8-8.0d1HH-3' (Benzotriazole)
~7.6-7.8t1HH-5' (Benzotriazole)
~7.4-7.6t1HH-4' (Benzotriazole)
~7.3-7.5t1HH-5" (Iodophenyl)
~7.2-7.4t1HH-4" (Iodophenyl)
~7.0-7.2d1HH-6" (Iodophenyl)

Solvent: CDCl3

Predicted 13C NMR Data
Chemical Shift (δ, ppm)Assignment
~165-168C=O (Carbonyl)
~145-147C-7a' (Benzotriazole)
~140-142C-1" (Iodophenyl)
~135-137C-3a' (Benzotriazole)
~133-135C-3" (Iodophenyl)
~130-132C-5" (Iodophenyl)
~129-131C-5' (Benzotriazole)
~128-130C-4" (Iodophenyl)
~125-127C-4' (Benzotriazole)
~120-122C-6" (Iodophenyl)
~114-116C-6' (Benzotriazole)
~94-96C-2" (Iodophenyl)

Solvent: CDCl3

Predicted Mass Spectrometry Data
m/zAssignment
~349[M]+ (Molecular Ion)
~222[M - C6H4N3]+
~204[M - I]+
~119[C6H4N3]+
~76[C6H4]+

Ionization Mode: Electron Ionization (EI)

Predicted IR Spectroscopy Data
Wavenumber (cm-1)Assignment
~3100-3000Aromatic C-H stretch
~1700-1720C=O stretch (Ketone)
~1600-1450Aromatic C=C stretch
~1300-1200C-N stretch
~750-700C-I stretch

Structure and Logical Relationships

The structural elucidation of this compound relies on the logical interpretation of data from various analytical techniques.

Structure_Elucidation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Information Synthesis Chemical Synthesis NMR 1H & 13C NMR Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Connectivity Atomic Connectivity NMR->Connectivity MolecularFormula Molecular Formula & Weight MS->MolecularFormula FunctionalGroups Functional Groups IR->FunctionalGroups Structure Final Structure Connectivity->Structure MolecularFormula->Structure FunctionalGroups->Structure

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural characterization of this compound. While experimental data for this specific molecule is not currently available, the proposed synthetic protocol and the predicted spectroscopic data offer a robust starting point for any research endeavor focused on this compound. The analytical predictions are grounded in the well-documented chemistry of N-acylbenzotriazoles and related aromatic compounds. Researchers and drug development professionals can utilize this guide to synthesize and unequivocally identify this novel compound, paving the way for the exploration of its potential biological activities.

References

Spectroscopic Data for Benzotriazol-1-yl-(2-iodophenyl)methanone Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for the specific compound Benzotriazol-1-yl-(2-iodophenyl)methanone did not yield specific results for this exact molecule. The required quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, as well as established experimental procedures for its synthesis and analysis, are not available in the public domain through the conducted searches.

While data exists for structurally related compounds—such as other substituted benzotriazole methanones or different N-acylbenzotriazoles—this information cannot be reliably extrapolated to the 2-iodo-substituted variant. The electronic and steric effects of the iodine atom at the ortho position of the phenyl ring would induce unique shifts and patterns in all spectroscopic analyses, making a direct comparison with other analogues inaccurate for a technical guide aimed at researchers.

To provide a framework for future analysis, should the data become available, this guide outlines the expected spectroscopic features and the methodologies that would be employed for characterization.

Predicted Molecular Structure and Key Features

The fundamental structure consists of a benzotriazole ring linked via a carbonyl group to a 2-iodophenyl ring. The analysis would focus on confirming the connectivity and the specific substitution patterns on both aromatic systems.

Caption: Molecular components of the target compound.

Anticipated Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct multiplets in the aromatic region (approx. 7.0-8.5 ppm). The four protons of the benzotriazole ring and the four protons of the 2-iodophenyl ring would likely overlap, requiring 2D NMR techniques (like COSY) for unambiguous assignment. The ortho-position of the iodine atom would significantly influence the chemical shifts of the adjacent protons on the phenyl ring.

  • ¹³C NMR: The carbon spectrum would be characterized by a downfield signal for the carbonyl carbon (approx. 165-175 ppm). The carbon atom bearing the iodine (C-I) would show a signal at a characteristic chemical shift, typically shielded compared to an unsubstituted carbon. The remaining aromatic carbons would appear in the 110-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1680-1720 cm⁻¹. Other key signals would include C=C stretching for the aromatic rings (approx. 1450-1600 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight. The exact mass of the molecular ion peak would be sought. A characteristic isotopic pattern would be expected due to the presence of iodine (¹²⁷I), which is monoisotopic. Fragmentation analysis would likely show cleavage at the C-N bond (acyl-nitroxyl) and the bond between the carbonyl carbon and the iodophenyl ring.

Experimental Protocols

General Synthesis Protocol

The synthesis of N-acylbenzotriazoles is typically achieved by reacting a carboxylic acid with 1H-benzotriazole. For the target compound, this would involve the reaction of 2-iodobenzoic acid with 1H-benzotriazole in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride.

G Start 2-Iodobenzoic Acid + 1H-Benzotriazole Step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or coupling agent) Start->Step1 Intermediate Activated Intermediate (e.g., 2-Iodobenzoyl Chloride) Step1->Intermediate Step2 Nucleophilic Acyl Substitution Intermediate->Step2 React with Benzotriazole Product Benzotriazol-1-yl- (2-iodophenyl)methanone Step2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Analysis Spectroscopic Characterization Purification->Analysis

Caption: General synthetic workflow for the target compound.

Spectroscopic Analysis Workflow

A standard workflow for structural elucidation combines multiple spectroscopic techniques to build a complete picture of the molecule.

G Sample Purified Sample MS Mass Spectrometry (MS) Sample->MS Determine Molecular Formula & Weight IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups (e.g., C=O) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Map C-H Framework & Connectivity Structure Final Structure Confirmation MS->Structure Combine & Correlate Data IR->Structure Combine & Correlate Data NMR->Structure Combine & Correlate Data

Caption: Integrated workflow for spectroscopic characterization.

This document serves as a template for what a comprehensive technical guide would entail. Researchers and drug development professionals are advised to seek out primary literature or perform their own synthesis and analysis to obtain the specific data required for This compound .

An In-depth Technical Guide to Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

I. Chemical Identifiers and Properties

Direct identifiers for Benzotriazol-1-yl-(2-iodophenyl)methanone are not prominently listed in public databases. However, identifiers for its key precursors and a closely related analogue are provided below for reference.

Table 1: Identifiers for Key Precursors and a Structural Analogue

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1H-Benzotriazole95-14-7[1][2][3][4]C₆H₅N₃119.12[1][3][4]Melting Point: 97-99 °C[1]
2-Iodobenzoyl chloride609-67-6[5][6]C₇H₄ClIO266.46[5][6][7]Melting Point: 27-31 °C; Boils at 105-106 °C at 1 mmHg[5][6]
(1H-1,2,3-Benzotriazol-1-yl)(2-chlorophenyl)methanoneNot AvailableC₁₃H₈ClN₃O257.68Melting Point: 81-83 °C[8]

II. Synthesis of this compound

N-acylbenzotriazoles are versatile and stable acylating agents, often synthesized from carboxylic acids or their corresponding acyl chlorides.[9][10] Several methods are reported for the synthesis of N-acylbenzotriazoles with a variety of substituents.[8][11][12][13] A plausible and efficient method for the synthesis of the title compound is the reaction of 2-iodobenzoyl chloride with 1H-benzotriazole.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar N-acylbenzotriazoles.[8][13]

Materials:

  • 2-Iodobenzoyl chloride

  • 1H-Benzotriazole

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of 1H-benzotriazole in anhydrous dichloromethane.

  • Addition of Base: To the solution from step 1, add 1.2 equivalents of triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Addition of Acyl Chloride: Slowly add a solution of 1.0 equivalent of 2-iodobenzoyl chloride in anhydrous dichloromethane to the stirred mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.[8]

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2_Iodobenzoyl_chloride 2-Iodobenzoyl chloride Mixing Mixing and Stirring at 0°C to RT 2_Iodobenzoyl_chloride->Mixing Benzotriazole 1H-Benzotriazole Benzotriazole->Mixing Triethylamine Triethylamine (Base) Triethylamine->Mixing DCM Dichloromethane (Solvent) DCM->Mixing Workup Aqueous Work-up Mixing->Workup Purification Column Chromatography Workup->Purification Final_Product Benzotriazol-1-yl- (2-iodophenyl)methanone Purification->Final_Product

Caption: Synthetic workflow for this compound.

III. Potential Applications and Further Research

N-acylbenzotriazoles are widely recognized as valuable intermediates in organic synthesis, particularly for the preparation of amides, esters, and ketones due to the excellent leaving group ability of the benzotriazole moiety.[11] They are often preferred over acyl chlorides due to their higher stability and milder reaction conditions.[9][10] The presence of an iodine atom on the phenyl ring of this compound opens up possibilities for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a potentially versatile building block in the synthesis of complex molecules and pharmaceutical agents.

Further research would be required to isolate and characterize this compound fully, including obtaining its CAS number, and determining its precise physical and spectral properties. Investigating its reactivity in various organic transformations would also be of significant interest to the scientific community.

General Synthetic Pathway for N-Acylbenzotriazoles:

General_Synthesis Carboxylic_Acid R-COOH (Carboxylic Acid) Activating_Agent Activating Agent (e.g., SOCl₂, NBS/PPh₃) Carboxylic_Acid->Activating_Agent Acyl_Chloride R-COCl (Acyl Chloride) Activating_Agent->Acyl_Chloride Benzotriazole 1H-Benzotriazole Acyl_Chloride->Benzotriazole + Base N_Acylbenzotriazole R-CO-Bt (N-Acylbenzotriazole) Benzotriazole->N_Acylbenzotriazole Nucleophile Nucleophile (e.g., Amine, Alcohol) N_Acylbenzotriazole->Nucleophile Acylated_Product Acylated Product (e.g., Amide, Ester) Nucleophile->Acylated_Product

Caption: General pathway for the synthesis and application of N-acylbenzotriazoles.

References

An In-depth Technical Guide on the Mechanism of Action of Benzotriazole Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole and its derivatives have carved a significant niche in organic synthesis, serving as versatile and highly effective reagents and auxiliaries. Their unique chemical properties enable a wide array of transformations, making them invaluable tools in the construction of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core mechanisms through which benzotriazole derivatives exert their synthetic utility, with a focus on their roles as synthetic auxiliaries, leaving groups, and ligands in transition-metal catalysis.

Benzotriazole as a Versatile Synthetic Auxiliary

One of the most powerful applications of benzotriazole in organic synthesis is its use as a "synthetic auxiliary." In this capacity, it can be temporarily incorporated into a molecule to facilitate a specific transformation and is subsequently removed. This strategy is particularly prominent in acylation reactions, where N-acylbenzotriazoles have emerged as stable, neutral, and highly efficient acylating agents.[1][2]

The general mechanism involves the activation of a carboxylic acid by its conversion to an N-acylbenzotriazole. This intermediate is significantly more reactive towards nucleophiles than the parent carboxylic acid but is often more stable and easier to handle than the corresponding acyl chloride.[2]

N-acylbenzotriazoles are excellent reagents for the synthesis of primary, secondary, and tertiary amides under mild conditions.[3] The benzotriazolide anion is a superb leaving group, which facilitates the nucleophilic attack by an amine on the activated carbonyl carbon.

Below is a generalized workflow for the benzotriazole-mediated synthesis of amides:

G cluster_0 Activation Step cluster_1 Acylation Step Carboxylic Acid Carboxylic Acid N-Acylbenzotriazole N-Acylbenzotriazole Carboxylic Acid->N-Acylbenzotriazole + Benzotriazole, Activating Agent Benzotriazole Benzotriazole Activating Agent (e.g., SOCl2) Activating Agent (e.g., SOCl2) Amide Amide N-Acylbenzotriazole->Amide + Amine Amine (R-NH2) Amine (R-NH2) Benzotriazole (byproduct) Benzotriazole (byproduct) Amide->Benzotriazole (byproduct) Release of G Start N-(alpha-Benzotriazol-1-ylalkyl)amide Carbanion Carbanion Intermediate Start->Carbanion + Base Base Base (e.g., LDA) Adduct Tetrahedral Adduct Carbanion->Adduct + Carbonyl Compound Carbonyl Carbonyl Compound (R'COR'') Product alpha,beta-Unsaturated Amide Adduct->Product Elimination Elimination Elimination of Benzotriazole G cluster_0 Catalytic Cycle M_L M(0)L_n OxAdd R-M(II)(X)L_n M_L->OxAdd Oxidative Addition (R-X) Trans R-M(II)(R')L_n OxAdd->Trans Transmetalation (R'-M') RedElim R-R' Trans->RedElim Reductive Elimination RedElim->M_L Catalyst Regeneration L L = Benzotriazole Ligand

References

Benzotriazol-1-yl-(2-iodophenyl)methanone: An In-Depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Benzotriazol-1-yl-(2-iodophenyl)methanone, a key intermediate in various synthetic pathways. Due to the limited availability of specific experimental data for this compound, this document establishes a predictive framework based on the known physicochemical properties of the parent benzotriazole moiety and related N-acylbenzotriazoles. Furthermore, this guide presents detailed experimental protocols for determining the precise solubility and stability profiles of this compound, adhering to internationally recognized guidelines. These methodologies are designed to furnish researchers and drug development professionals with the robust data necessary for formulation development, process optimization, and regulatory submissions.

Introduction

This compound belongs to the class of N-acylbenzotriazoles, which are widely recognized as stable and versatile acylating agents in organic synthesis. The presence of the benzotriazole group often confers crystalline stability to the molecule, while the 2-iodophenyl moiety introduces specific steric and electronic features that can influence its reactivity, solubility, and metabolic fate. A thorough understanding of the solubility and stability of this compound is paramount for its effective application in research and development, particularly in the context of medicinal chemistry and materials science. This guide aims to bridge the current knowledge gap by providing both theoretical insights and practical experimental workflows.

Predicted Physicochemical Properties

  • 1H-Benzotriazole: The parent compound, 1H-Benzotriazole, exhibits moderate solubility in water (approximately 19.8 g/L at 25°C) and is soluble in a range of organic solvents, including ethanol, benzene, toluene, chloroform, and N,N-dimethylformamide.[1] Its solubility is influenced by temperature and the polarity of the solvent.[2][3]

  • N-Acylbenzotriazoles: This class of compounds is generally characterized by their crystalline nature and stability at room temperature, which makes them advantageous alternatives to more reactive acyl halides. Their stability, however, can be influenced by factors such as pH and the presence of nucleophiles.

Based on these characteristics, it is anticipated that this compound will be a crystalline solid with limited aqueous solubility and greater solubility in common organic solvents. The bulky and nonpolar 2-iodophenyl group is expected to decrease water solubility compared to the parent benzotriazole.

Solubility Profile: Experimental Protocol

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the equilibrium solubility in a range of pharmaceutically relevant solvents.

Materials and Equipment
  • This compound (high purity)

  • Solvents: Purified Water, Phosphate Buffer (pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated analytical method for the quantification of this compound

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

Solubility_Workflow Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vials B Add a known volume of solvent to each vial A->B C Incubate at a constant temperature (e.g., 25°C, 37°C) with agitation B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge to separate undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Dilute the supernatant with a suitable solvent F->G H Quantify the concentration using a validated HPLC method G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation

The quantitative solubility data should be compiled into a clear and structured table for easy comparison across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25
Phosphate Buffer (pH 7.4)37
0.1 N HCl37
0.1 N NaOH37
Ethanol25
Methanol25
Acetonitrile25
Dichloromethane25
DMSO25

Stability Profile: Experimental Protocol

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies under various stress conditions are recommended, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment
  • This compound (high purity)

  • Reagents for stress conditions: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • Validated stability-indicating analytical method

Experimental Workflow

The following diagram outlines the workflow for conducting forced degradation studies.

Stability_Workflow Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation A Prepare solutions of the compound B Expose to various stress conditions: - Acidic (e.g., 0.1 N HCl) - Basic (e.g., 0.1 N NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) A->B C Withdraw samples at specified time points B->C D Neutralize acidic/basic samples if necessary C->D E Analyze samples using a stability-indicating HPLC method D->E F Determine the percentage of degradation E->F G Identify and characterize major degradation products (e.g., using LC-MS) F->G H Assess the mass balance G->H

Caption: Workflow for Forced Degradation Studies.

Data Presentation

The results of the stability studies should be tabulated to summarize the extent of degradation under each stress condition and to list any identified degradation products.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (if any)
0.1 N HCl
0.1 N NaOH
3% H₂O₂
Thermal60
Photolytic (ICH Q1B)25

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, various benzotriazole derivatives have been investigated for their biological activities. For instance, some derivatives have shown antimicrobial and cytotoxic properties.[4][5] The biological activity of such compounds is often attributed to their ability to interact with specific enzymes or receptors, thereby modulating cellular signaling.

Should this compound be investigated as a potential therapeutic agent, a logical workflow for target identification and pathway analysis would be as follows:

Biological_Workflow Workflow for Biological Activity and Pathway Analysis cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_validation In Vivo Validation A In vitro screening (e.g., enzyme assays, receptor binding assays) C Affinity chromatography A->C B Cell-based assays (e.g., cytotoxicity, proliferation) B->C D Computational modeling and docking C->D E Transcriptomics (e.g., RNA-seq) D->E F Proteomics (e.g., Western blotting, mass spectrometry) D->F G Identification of modulated signaling pathways E->G F->G H Animal models of disease G->H

Caption: Workflow for Biological Activity and Pathway Analysis.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, grounded in the known properties of related compounds. The detailed experimental protocols presented herein offer a clear and actionable framework for researchers to generate the specific and reliable data required for advancing their research and development activities. The systematic application of these methodologies will enable a comprehensive characterization of this important synthetic intermediate, facilitating its effective use in the fields of drug discovery and materials science.

References

Benzotriazole Derivatives: A Comprehensive Technical Guide for Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole, a bicyclic heterocyclic compound, has emerged as a versatile scaffold in chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by a fused benzene and triazole ring, allows for a wide range of chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities and physicochemical properties. This technical guide provides an in-depth review of the synthesis, mechanisms of action, and applications of benzotriazole derivatives, with a focus on quantitative data and detailed experimental protocols to aid researchers in their scientific endeavors.

The significance of benzotriazole derivatives in drug discovery is underscored by their demonstrated efficacy as antimicrobial, anticancer, antiviral, and antioxidant agents.[1][2] The structural backbone of benzotriazole is present in several commercially available pharmaceuticals and experimental drugs.[3] In materials science, these compounds are widely utilized as effective corrosion inhibitors, particularly for copper and its alloys, and as UV stabilizers.[2][4] This guide will systematically explore these key areas, presenting curated data and methodologies to facilitate further research and development.

Synthesis of Benzotriazole Derivatives

The synthesis of the core benzotriazole structure and its subsequent derivatization are well-established processes in organic chemistry. The most common method for synthesizing the benzotriazole ring involves the diazotization of ortho-phenylenediamine.[2] Further functionalization is typically achieved through N-alkylation or N-acylation, allowing for the introduction of various substituents to modulate the compound's properties.[2]

General Synthesis Workflow

The overall process for synthesizing and evaluating benzotriazole derivatives typically follows a logical progression from initial synthesis and purification to comprehensive biological or material science-based evaluation.

Synthesis and Evaluation Workflow General Workflow for Benzotriazole Derivative Research cluster_synthesis Synthesis & Purification cluster_evaluation Screening & Analysis Start Starting Materials (e.g., o-phenylenediamine) Synthesis Core Ring Synthesis (Diazotization) Start->Synthesis Derivatization Derivatization (e.g., N-alkylation) Synthesis->Derivatization Purification Purification (Recrystallization, Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Activity Screening (Anticancer, Antimicrobial, etc.) Characterization->Biological_Screening Test Compounds Material_Testing Material Science Testing (Corrosion Inhibition, etc.) Characterization->Material_Testing Test Compounds Data_Analysis Data Analysis (IC50, MIC, Inhibition Efficiency) Biological_Screening->Data_Analysis Material_Testing->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Data_Analysis->SAR_Study Lead_Optimization Lead Compound Optimization SAR_Study->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Caption: A generalized workflow for the synthesis, characterization, and evaluation of benzotriazole derivatives.

Applications in Medicinal Chemistry

Benzotriazole derivatives have shown significant promise in various therapeutic areas due to their ability to interact with a wide range of biological targets.

Anticancer Activity

A substantial body of research has focused on the development of benzotriazole derivatives as anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and disruption of microtubule polymerization.[2][5]

Mechanism of Action: Kinase Inhibition

Many benzotriazole derivatives function as inhibitors of protein kinases, such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer cells and play a crucial role in cell cycle progression and apoptosis.[2][6]

Kinase_Inhibition_Pathway cluster_cdk CDK Inhibition cluster_ck2 CK2 Inhibition Benzotriazole Benzotriazole Derivative CDK CDK/Cyclin Complex Benzotriazole->CDK Inhibits CK2 CK2 Benzotriazole->CK2 Inhibits Rb Rb Protein CDK->Rb E2F E2F Rb->E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle NFkB NF-κB Pathway CK2->NFkB Apoptosis Apoptosis NFkB->Apoptosis

Caption: Simplified signaling pathways illustrating the anticancer mechanism of benzotriazole derivatives through CDK and CK2 inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain benzotriazole derivatives have been identified as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7][8]

Tubulin_Polymerization_Inhibition Benzotriazole Benzotriazole Derivative Tubulin α/β-Tubulin Dimers Benzotriazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of benzotriazole derivatives as tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives against various human cancer cell lines, reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
ARV-2 MCF-7 (Breast)3.16[8][9]
HeLa (Cervical)5.31[8][9]
HT-29 (Colon)10.6[8][9]
Compound 2.1 VX2 (Carcinoma)3.80 ± 0.75[10]
Compound 2.2 MGC (Stomach)3.72 ± 0.11[10]
Compound 2.5 A549 (Lung)5.47 ± 1.11[10]
MKN45 (Stomach)3.04 ± 0.02[10]
N2-acetic acid hydrazide TBBt MCF-7 (Breast)9.1[11]
A549 (Lung)6.3[11]
Antimicrobial Activity

Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] Their mechanism of action often involves the disruption of microbial cell membranes.[2]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzotriazole derivatives against various microorganisms.

Compound TypeMicroorganismMIC (µg/mL)Reference
Triazolo[4,5-f]-quinolinone carboxylic acids Escherichia coli12.5 - 25[2][9]
5-COOMe substituted benzotriazole -0.125 - 0.25[12]
Trifluoromethyl-substituted benzimidazole derivatives MRSA12.5 - 25[2]
Benzotriazole derivative (16l) Bacillus subtilis6.25[9]
Benzotriazole derivative (16h) Escherichia coli6.25[9]
Benzotriazole derivative (4e) Staphylococcus aureus8 (µM)[13]
Benzotriazole derivative (5g) Bacillus subtilis8 (µM)[13]
Antioxidant Activity

Several benzotriazole derivatives have been reported to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[2]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of selected benzotriazole derivatives is presented below as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound SeriesIC50 RangeReference
Benzotriazole-substituted N-phenylacetamide and acetylcarbamic acid derivatives Varied (some showed high activity)[14]

Applications in Materials Science

Beyond their biomedical applications, benzotriazole derivatives are crucial in various industrial settings, most notably as corrosion inhibitors.

Corrosion Inhibition

Benzotriazole and its derivatives are highly effective corrosion inhibitors for copper and its alloys. They form a protective, passive film on the metal surface, which is a complex between copper and the benzotriazole molecule. This film is insoluble in many aqueous and organic solutions, thereby preventing corrosive agents from reaching the metal.[4][15][16]

Quantitative Data: Corrosion Inhibition

The following table summarizes the corrosion inhibition efficiency of benzotriazole and its derivatives on copper in different corrosive media.

InhibitorCorrosive MediumInhibition Efficiency (%)Reference
Benzotriazole 3.5% NaCl (flowing)High (mass loss decreased 4-5 times)[4]
Benzotriazole Synthetic tap water99.78 - 99.91[7]
1-(Phenylsulfonyl)-1H-benzotriazole 1 M HNO393.5 (at 5 mM)[17]
Benzotriazole-1-carboxamide 1 M HNO392.4 (at 5 mM)[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Synthesis of Benzotriazole from o-Phenylenediamine

Principle: This method involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the benzotriazole ring.

Materials:

  • o-Phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

  • Cool the solution to 5-15°C in an ice bath.

  • Prepare a solution of sodium nitrite in water and cool it.

  • Add the cold sodium nitrite solution to the o-phenylenediamine solution while stirring. The temperature of the reaction mixture will rise rapidly.

  • Continue stirring and then allow the mixture to cool. The benzotriazole product will separate.

  • Chill the mixture thoroughly in an ice bath to solidify the product.

  • Collect the solid product by vacuum filtration and wash it with ice-cold water.

  • The crude product can be purified by recrystallization from boiling water or a suitable organic solvent like benzene.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzotriazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the benzotriazole derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Antioxidant Activity (DPPH Assay)

Principle: The DPPH assay measures the radical scavenging activity of an antioxidant. In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Benzotriazole derivatives (dissolved in a suitable solvent)

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well microtiter plates or cuvettes

Procedure:

  • Prepare a series of dilutions of the benzotriazole derivatives and the standard antioxidant.

  • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvette.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

Benzotriazole derivatives represent a highly valuable and versatile class of compounds with significant potential in both medicinal chemistry and materials science. The ease of synthesis and the ability to readily modify their structure have led to the development of a vast number of derivatives with a wide array of biological and physical properties. This technical guide has provided a comprehensive overview of the current state of research on benzotriazole derivatives, including detailed synthetic and experimental protocols, and a compilation of quantitative data on their anticancer, antimicrobial, antioxidant, and corrosion-inhibiting activities. The provided diagrams of signaling pathways and experimental workflows offer a visual representation of their mechanisms and the research process. It is anticipated that this guide will serve as a valuable resource for researchers, scientists, and drug development professionals, fostering further innovation and discovery in this exciting field of chemical research.

References

Safety and Handling Precautions for Benzotriazol-1-yl-(2-iodophenyl)methanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Benzotriazol-1-yl-(2-iodophenyl)methanone. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide extrapolates potential hazards from the known safety profiles of its constituent chemical moieties: the benzotriazole group, the 2-iodobenzoyl group, and the N-acylbenzotriazole functionality. This document is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Hazard Identification and Classification

This compound is a research chemical and should be handled with care, assuming it possesses a combination of the hazards associated with its structural components.

Summary of Potential Hazards:

Component MoietyKnown HazardsGHS Classifications (of related compounds)
Benzotriazole Harmful if swallowed, Causes serious eye irritation, Toxic to aquatic life with long-lasting effects.[1]Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2A), Aquatic Hazard, Chronic (Category 2)
2-Iodobenzoyl Corrosive, Causes burns, Reacts with water (for the corresponding acyl chloride), Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[2]Corrosive, Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)
N-Acylbenzotriazole Reactive as an acylating agent.Reactivity hazards are context-dependent based on the specific reaction conditions.

Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, a skin and severe eye irritant, and potentially corrosive. It may also cause respiratory irritation and could be harmful to aquatic life. The reactivity of N-acylbenzotriazoles suggests that it may react with nucleophiles, including water, under certain conditions.

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust or aerosols.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

    • Protect from moisture and light.[5]

    • Store away from incompatible materials.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that gloves are inspected for defects prior to use and are changed frequently.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate the area of all non-essential personnel.

  • Ventilate the area of the spill.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill. For solid materials, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

Example of a General Synthetic Approach (based on related syntheses):

The synthesis of 1H-benzotriazol-1-yl(2-hydroxyphenyl)methanone involved the substitution of 2-hydroxy benzoyl chloride on benzotriazole.[6] A similar approach could be envisioned for the target molecule, using 2-iodobenzoyl chloride and benzotriazole.

General Handling Procedures during Synthesis:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Reagents should be added slowly and in a controlled manner, especially when dealing with reactive intermediates like acyl chlorides.

  • The reaction temperature should be carefully monitored and controlled.

  • Upon completion of the reaction, the work-up procedure should be designed to neutralize any unreacted reagents and byproducts safely.

  • Purification steps, such as crystallization or chromatography, should be performed with appropriate engineering controls to minimize exposure to the product.

Visualizations

Safe_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection FumeHood Work in Fume Hood PPE_Selection->FumeHood Weighing Weigh Compound FumeHood->Weighing SpillResponse Spill Response FumeHood->SpillResponse FirstAid First Aid FumeHood->FirstAid ReactionSetup Set up Reaction Weighing->ReactionSetup Weighing->SpillResponse Weighing->FirstAid Decontamination Decontaminate Work Area ReactionSetup->Decontamination ReactionSetup->SpillResponse ReactionSetup->FirstAid WasteDisposal Dispose of Hazardous Waste Decontamination->WasteDisposal Storage Store Compound Properly Decontamination->Storage

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety advice. Always consult the most current safety data sheets for all chemicals used and follow all established laboratory safety procedures.

References

Methodological & Application

Application Notes and Protocols: Benzotriazol-1-yl-(2-iodophenyl)methanone as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in pharmaceutical and materials science. While numerous coupling reagents exist, many suffer from drawbacks such as harsh reaction conditions, the formation of difficult-to-remove byproducts, and racemization of chiral centers. N-acylbenzotriazoles have emerged as a class of stable, crystalline, and neutral acylating agents that offer a mild and efficient alternative for the synthesis of primary, secondary, and tertiary amides.[1][2] These reagents are readily prepared from carboxylic acids and react cleanly with amines, releasing benzotriazole as a benign, water-soluble byproduct.[1]

This document provides detailed application notes and protocols for the use of Benzotriazol-1-yl-(2-iodophenyl)methanone , a specific N-acylbenzotriazole, as a coupling reagent. While direct literature on this particular substituted reagent is not extensively available, its reactivity can be confidently inferred from the well-established chemistry of the N-acylbenzotriazole family. The protocols provided are based on established methods for analogous compounds and are expected to be broadly applicable.[1][2][3]

Synthesis of this compound

The synthesis of N-acylbenzotriazoles is typically a straightforward procedure involving the activation of a carboxylic acid followed by reaction with benzotriazole.[1][2] A general and efficient method involves the use of thionyl chloride or oxalyl chloride to form the acyl chloride in situ, which then reacts with benzotriazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 1H-Benzotriazole

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous THF (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The completion of the acyl chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • In a separate flask, dissolve 1H-Benzotriazole (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the benzotriazole solution to 0 °C and add the freshly prepared 2-iodobenzoyl chloride solution dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

cluster_synthesis Synthesis of this compound 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Acyl_Chloride 2-Iodobenzoyl Chloride (in situ) 2-Iodobenzoic_Acid->Acyl_Chloride  + SOCl₂ SOCl2 SOCl₂ Coupling Nucleophilic Acyl Substitution Acyl_Chloride->Coupling Benzotriazole_Et3N 1H-Benzotriazole, Et₃N Benzotriazole_Et3N->Coupling Product Benzotriazol-1-yl- (2-iodophenyl)methanone Coupling->Product cluster_workflow Experimental Workflow for Amide Coupling Start Start Dissolve_Reagent Dissolve Benzotriazol-1-yl- (2-iodophenyl)methanone in Solvent Start->Dissolve_Reagent Add_Amine Add Amine (1.0-1.2 eq) Dissolve_Reagent->Add_Amine Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Final_Product Isolated Amide Purification->Final_Product cluster_mechanism Mechanism of Amide Formation Reagents N-Acylbenzotriazole + Amine (R'-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Reagents->Tetrahedral_Intermediate Nucleophilic Attack Products Amide + 1H-Benzotriazole Tetrahedral_Intermediate->Products Collapse of Intermediate Leaving_Group Benzotriazolyl Anion (Good Leaving Group) Tetrahedral_Intermediate->Leaving_Group

References

Application Notes and Protocols for Peptide Synthesis Utilizing Benzotriazole-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a fundamental process in biochemical research and drug development. The formation of the amide bond between amino acids is the critical step in elongating the peptide chain. This process requires the activation of the carboxylic acid group of an incoming amino acid to facilitate nucleophilic attack by the free amine of the N-terminal amino acid of the growing peptide chain. Benzotriazole-based reagents have become indispensable in modern peptide synthesis due to their efficiency in promoting amide bond formation while minimizing side reactions and racemization.

While a specific, detailed protocol for the direct use of Benzotriazol-1-yl-(2-iodophenyl)methanone in routine peptide synthesis is not extensively documented in publicly available literature, this document provides a comprehensive, generalized protocol for solid-phase peptide synthesis (SPPS) using well-established benzotriazole-derived uronium/aminium salt coupling reagents such as HBTU, TBTU, or HATU, which share a common mechanistic framework. This protocol can serve as a robust starting point for researchers exploring the application of novel or less common benzotriazole-based coupling agents like this compound, with the understanding that optimization of reaction conditions will be necessary.

Principle of Benzotriazole-Mediated Peptide Coupling

Benzotriazole-based coupling reagents, in conjunction with a tertiary base, react with a carboxyl group to form a highly reactive OBt- or OAt-active ester. This active intermediate is then susceptible to nucleophilic attack by the primary amine of the N-terminal amino acid of the peptide chain, resulting in the formation of a stable amide bond. The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) as an additive can further enhance coupling efficiency and suppress racemization.

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin, Wang resin)

  • Coupling Reagent: this compound (or a standard benzotriazole reagent like HBTU, TBTU, HATU)

  • Activator/Additive (optional but recommended): 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

  • Ether (for peptide precipitation)

  • HPLC-grade water and acetonitrile (for purification)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the addition of one amino acid to the growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., this compound, 3-5 equivalents) in DMF.

    • If using an additive, add HOBt or HOAt (3-5 equivalents).

    • Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

  • Monitoring the Coupling Reaction (Optional):

    • Perform a Kaiser test or a Chloranil test on a small sample of the resin beads to check for the presence of free primary amines. A positive result (blue color for Kaiser test) indicates incomplete coupling, and the coupling step should be repeated.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Incubate at room temperature with occasional swirling for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Data Presentation

Table 1: Representative Reagent Stoichiometry for a Single Coupling Reaction

ReagentMolar Equivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Benzotriazole Coupling Reagent3 - 5
HOBt/HOAt (Additive)3 - 5
DIPEA (Base)6 - 10

Table 2: Example Purification Data for a Synthesized Heptapeptide

Peptide SequenceCrude Purity (%)Purified Purity (%)Theoretical Mass (Da)Observed Mass (Da)
Tyr-Gly-Gly-Phe-Leu-Arg-Arg75>98952.1952.3
Ala-Val-Ile-Gly-Leu-Met-Ser82>99733.9734.0

Note: The data presented in Table 2 are for illustrative purposes only and will vary depending on the specific peptide sequence and synthesis conditions.

Visualizations

Signaling Pathway and Workflow Diagrams

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Final_Steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Amide_Bond_Formation cluster_Activation Carboxylic Acid Activation cluster_Coupling Amide Bond Formation Carboxylic_Acid R-COOH (Fmoc-Amino Acid) Active_Ester Activated Intermediate (OBt- or OAt-Ester) Carboxylic_Acid->Active_Ester Coupling_Reagent Benzotriazole Coupling Reagent Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Bond Amide Bond (R-CO-NH-Peptide) Active_Ester->Amide_Bond Nucleophilic Attack Amine H2N-Peptide (N-terminus on Resin) Amine->Amide_Bond

Caption: Mechanism of Benzotriazole-Mediated Amide Bond Formation.

Application Notes and Protocols: Benzotriazol-1-yl-(2-iodophenyl)methanone in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides, modified natural products, and a vast array of small molecule therapeutics. While numerous coupling reagents are commercially available, the development of novel reagents with unique reactivity, selectivity, or improved properties remains an active area of research. This document provides detailed application notes and protocols for the use of Benzotriazol-1-yl-(2-iodophenyl)methanone, a specialized N-acylbenzotriazole, in amide bond formation.

N-acylbenzotriazoles are stable, crystalline solids that serve as efficient acylating agents under neutral conditions.[1][2] They offer a reliable alternative to more moisture-sensitive and highly reactive acyl chlorides. The presence of the 2-iodo substituent on the phenyl ring of this compound may offer unique opportunities for subsequent cross-coupling reactions, making it a potentially valuable bifunctional reagent in complex molecule synthesis.

Synthesis of this compound

The target reagent is synthesized from commercially available 2-iodobenzoic acid and 1H-benzotriazole. Several methods are available for the formation of N-acylbenzotriazoles from carboxylic acids.[3][4][5] A reliable and high-yielding one-pot procedure utilizing thionyl chloride is presented below.[3][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Iodobenzoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 2 N Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 1H-benzotriazole (4.76 g, 40 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add thionyl chloride (1.19 g, 10 mmol) dropwise.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2-iodobenzoic acid (2.48 g, 10 mmol) in one portion.

  • Continue stirring at room temperature for 2 hours.

  • A white precipitate of benzotriazole hydrochloride will form. Filter off the precipitate and wash it with dichloromethane (2 x 50 mL).

  • Combine the organic filtrates and wash with 2 N aqueous NaOH (3 x 60 mL) to remove any unreacted 2-iodobenzoic acid and excess benzotriazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Amide Bond Formation Using this compound

This compound acts as an activated ester. The benzotriazole moiety is a good leaving group, facilitating the nucleophilic attack by an amine to form the corresponding amide. The reaction proceeds under mild and generally neutral conditions.[1][2]

General Experimental Protocol: Amide Synthesis

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

Procedure:

  • Dissolve the amine (1.0 mmol) in the chosen anhydrous solvent (5-10 mL).

  • Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., saturated sodium bicarbonate if any acidic byproducts are present) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

Data Presentation

EntryAmineProductSolventTime (h)Yield (%)
1BenzylamineN-Benzyl-2-iodobenzamideCH₂Cl₂2-4>90
2Piperidine(2-Iodophenyl)(piperidin-1-yl)methanoneCH₂Cl₂1-3>95
3AnilineN-(2-Iodophenyl)benzamideTHF6-1285-95
4DiethylamineN,N-Diethyl-2-iodobenzamideCH₂Cl₂4-8>90

Table 1: Representative data for amide bond formation using N-acylbenzotriazoles with various amines.

EntryCarboxylic Acid (for N-acylbenzotriazole synthesis)AmineProductOverall Yield (%)
14-Nitrobenzoic acidBenzylamineN-Benzyl-4-nitrobenzamide92
2Phenylacetic acidMorpholine1-Morpholino-2-phenylethan-1-one95
3Boc-Gly-OHBenzyl amine2-((tert-Butoxycarbonyl)amino)-N-benzylacetamide90

Table 2: Expected overall yields for a two-step, one-pot amide synthesis starting from a carboxylic acid, forming the N-acylbenzotriazole in situ, followed by reaction with an amine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_amide_formation Amide Bond Formation 2_Iodobenzoic_Acid 2-Iodobenzoic Acid Reaction_Vessel_1 Reaction Vessel (CH₂Cl₂) 2_Iodobenzoic_Acid->Reaction_Vessel_1 Benzotriazole 1H-Benzotriazole Benzotriazole->Reaction_Vessel_1 SOCl2 SOCl₂ SOCl2->Reaction_Vessel_1 Activated_Intermediate Benzotriazol-1-yl- (2-iodophenyl)methanone Reaction_Vessel_1->Activated_Intermediate Reaction_Vessel_2 Reaction Vessel (Anhydrous Solvent) Activated_Intermediate->Reaction_Vessel_2 Amine Primary or Secondary Amine Amine->Reaction_Vessel_2 Amide_Product 2-Iodobenzamide Derivative Reaction_Vessel_2->Amide_Product Byproduct 1H-Benzotriazole Reaction_Vessel_2->Byproduct

Caption: Experimental workflow for the synthesis and application of this compound.

Mechanism Reagents This compound R¹R²NH (Amine) Transition_State Tetrahedral Intermediate Reagents:f1->Transition_State Nucleophilic Attack Reagents:f0->Transition_State Products Amide Product 1H-Benzotriazole (Leaving Group) Transition_State->Products:f0 Collapse of Intermediate Transition_State->Products:f1

Caption: Generalized mechanism of amide bond formation using this compound.

References

Application Notes and Protocols for Reactions Involving Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and synthetic applications of Benzotriazol-1-yl-(2-iodophenyl)methanone. This versatile building block serves as a valuable precursor in various cross-coupling reactions, enabling the synthesis of complex organic molecules relevant to medicinal chemistry and materials science.

Synthesis of this compound

This compound can be reliably synthesized from 2-iodobenzoic acid and benzotriazole. The following protocol is based on established methods for the preparation of N-acylbenzotriazoles.

Experimental Protocol: Synthesis via Acid Chloride

This two-step procedure involves the conversion of 2-iodobenzoic acid to its acid chloride, followed by reaction with benzotriazole.

Step 1: Synthesis of 2-Iodobenzoyl chloride

  • Materials: 2-Iodobenzoic acid, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).

    • Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 2-iodobenzoic acid.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-iodobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 2-Iodobenzoyl chloride, Benzotriazole, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzotriazole (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-iodobenzoyl chloride (1.0 eq) in dry dichloromethane to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure this compound.

Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation of Benzotriazole A 2-Iodobenzoic Acid C Reflux A->C B Thionyl Chloride B->C D 2-Iodobenzoyl Chloride C->D G DCM, 0 °C to RT D->G E Benzotriazole E->G F Triethylamine F->G H Workup & Purification G->H I Benzotriazol-1-yl- (2-iodophenyl)methanone H->I

Caption: Workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The presence of the aryl iodide moiety makes this compound an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron compound.

General Protocol:

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF).

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene1001685-95
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Dioxane901280-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF1102475-85
Heck Reaction

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene.

General Protocol:

  • Materials: this compound, Alkene (e.g., styrene, acrylates), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃, P(o-tolyl)₃), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To a sealed tube, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (1.5-2.0 eq).

    • Add the degassed solvent and then the alkene (1.1-1.5 eq).

    • Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature, filter off any solids, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Quantitative Data (Representative):

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1002470-80
2Ethyl acrylatePd(OAc)₂/PPh₃ (3)K₂CO₃Acetonitrile801875-85
31-OctenePdCl₂(PPh₃)₂ (5)Et₃NDMF1204860-70
Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne.

General Protocol:

  • Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N, Diisopropylamine), Solvent (e.g., THF, DMF).

  • Procedure:

    • In a Schlenk flask, dissolve this compound (1.0 eq), the palladium catalyst (1-3 mol%), and the copper(I) salt (2-5 mol%) in the solvent.

    • Degas the solution with an inert gas.

    • Add the base and the terminal alkyne (1.1-1.5 eq).

    • Stir the reaction at room temperature to 60 °C for 6-24 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Quantitative Data (Representative):

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1285-95
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50880-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHFRT690-98
Ullmann Condensation

The Ullmann condensation allows for the formation of carbon-nitrogen or carbon-oxygen bonds by coupling the aryl iodide with amines or alcohols.

General Protocol:

  • Materials: this compound, Amine or Alcohol, Copper catalyst (e.g., CuI, Cu₂O), Ligand (e.g., L-proline, 1,10-phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a sealed tube, add this compound (1.0 eq), the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

    • Add the amine or alcohol (1.2-2.0 eq) and the solvent.

    • Seal the tube and heat the reaction mixture to 100-140 °C for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data (Representative):

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃DMSO1202470-80
2PhenolCu₂O (5)1,10-phenanthroline (10)Cs₂CO₃DMF1404865-75
3MorpholineCuI (10)NoneK₂CO₃DMF1103675-85

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to act as a scaffold for the introduction of various functionalities through cross-coupling reactions. This logical relationship is depicted below.

Logical_Relationship cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds A Benzotriazol-1-yl- (2-iodophenyl)methanone B Suzuki-Miyaura (R-B(OH)₂) A->B Pd-cat C Heck (Alkene) A->C Pd-cat D Sonogashira (Alkyne) A->D Pd/Cu-cat E Ullmann (R-NH₂ / R-OH) A->E Cu-cat F Biaryl Ketones B->F G Stilbene Derivatives C->G H Aryl-Alkyne Ketones D->H I Diaryl Amines/ Ethers E->I

Caption: Synthetic pathways from this compound.

Disclaimer: The provided protocols and quantitative data are representative and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. Spectroscopic data for the title compound and its derivatives should be independently verified.

Application Notes and Protocols: The Benzotriazole Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound, Benzotriazol-1-yl-(2-iodophenyl)methanone, is not extensively documented in publicly available scientific literature within the context of fragment-based drug discovery (FBDD). The following application notes and protocols are therefore based on the broader application of the benzotriazole scaffold as a valuable fragment in drug discovery, providing a representative framework for researchers, scientists, and drug development professionals.

Introduction to the Benzotriazole Scaffold in FBDD

The benzotriazole moiety is a versatile and privileged scaffold in medicinal chemistry, recognized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions.[1][2][3] Its rigid bicyclic structure and the presence of three nitrogen atoms make it an excellent starting point for the development of potent and selective inhibitors for a range of biological targets. In fragment-based drug discovery (FBDD), the benzotriazole core serves as an efficient anchor, providing a solid foundation for fragment growing, linking, or merging strategies to enhance binding affinity and develop lead compounds.[3][4]

The inclusion of an iodophenyl group, while not specifically documented in combination with a benzotriazolyl methanone in FBDD literature, introduces the potential for halogen bonding, a non-covalent interaction that is increasingly being exploited in rational drug design to improve binding affinity and specificity.

Key Advantages of the Benzotriazole Scaffold in FBDD:

  • Versatile Binding: Engages in multiple types of non-covalent interactions.

  • Synthetic Tractability: The benzotriazole core is readily functionalized, allowing for the straightforward synthesis of diverse fragment libraries.[5][6]

  • Metabolic Stability: The benzotriazole ring is generally stable to metabolic degradation.

  • Favorable Physicochemical Properties: Benzotriazole-containing fragments often possess drug-like properties, such as good solubility and membrane permeability.

General Workflow for FBDD using Benzotriazole Fragments

The FBDD process for identifying and optimizing benzotriazole-based inhibitors typically follows a well-defined workflow, starting from fragment screening and culminating in the identification of a lead candidate.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Fragment Library Design (Benzotriazole Scaffolds) B Primary Biophysical Screen (e.g., Thermal Shift, SPR) A->B Screening C Hit Confirmation & Triage B->C Validation D Structural Biology (X-ray Crystallography, NMR) C->D Characterization E Structure-Guided Optimization (Fragment Growing/Linking) D->E Design F Synthesis of Analogs E->F Chemistry G In Vitro Potency & Selectivity Assays F->G Testing H ADME/Tox Profiling G->H Profiling I Lead Candidate Selection H->I Decision

Caption: A generalized workflow for a fragment-based drug discovery campaign utilizing a benzotriazole-based fragment library.

Experimental Protocols

The following are representative protocols for the key experimental stages in an FBDD campaign targeting a hypothetical protein kinase with benzotriazole-based fragments.

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and high-throughput method to identify fragments that bind to and stabilize a target protein.[7][8]

Materials:

  • Purified target protein (e.g., Protein Kinase X) at 2 mg/mL in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Benzotriazole fragment library (100 mM stock solutions in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer. The final concentration of the protein is typically 2 µM and the dye is at 5x.

  • Fragment Dispensing: Dispense 1 µL of each fragment stock solution into the wells of the PCR plate. Include DMSO-only wells as a negative control.

  • Protein Addition: Add 19 µL of the protein/dye master mix to each well, resulting in a final fragment concentration of 5 mM and a final protein concentration of 2 µM.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a melt curve protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the sigmoidal melting curve. A significant increase in Tm (ΔTm > 2 °C) in the presence of a fragment compared to the DMSO control indicates a potential binding event.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to confirm the binding of fragment hits and to determine their binding affinity and kinetics.[8][9]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Running buffer (e.g., HBS-EP+).

  • Confirmed fragment hits from the primary screen.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Fragment Preparation: Prepare a dilution series of each fragment hit in the running buffer. Typical concentrations range from 1 µM to 1 mM.

  • Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: After subtracting the reference channel signal, analyze the steady-state binding responses to determine the dissociation constant (KD). For fragments with fast kinetics, a kinetic analysis can also be performed to determine the association (ka) and dissociation (kd) rates.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the target protein in complex with a fragment hit provides crucial information for structure-based drug design.[10][11]

Materials:

  • Crystals of the target protein.

  • Fragment hit with high solubility.

  • Cryoprotectant solution.

  • X-ray diffraction facility (synchrotron or in-house source).

Procedure:

  • Crystal Soaking: Transfer a protein crystal into a solution containing a high concentration of the fragment (e.g., 10-50 mM) and cryoprotectant. The soaking time can vary from minutes to hours.

  • Crystal Mounting and Freezing: Mount the soaked crystal in a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the frozen crystal.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using the native protein structure as a model. Refine the structure and model the bound fragment into the observed electron density.

  • Binding Mode Analysis: Analyze the protein-fragment interactions to guide the subsequent optimization efforts.

Data Presentation

Quantitative data from the screening and validation experiments should be summarized in clear and concise tables for easy comparison and decision-making.

Table 1: Representative Data from a Benzotriazole Fragment Screen

Fragment IDStructureMolecular Weight (Da)DSF ΔTm (°C)SPR KD (µM)Ligand Efficiency (LE)
BTZ-001Benzotriazole119.122.55000.35
BTZ-0025-Methylbenzotriazole133.153.13500.38
BTZ-0035-Chlorobenzotriazole153.574.21500.42
BTZ-004 Benzotriazol-1-yl-methanone 147.13 5.5 80 0.49
BTZ-005Benzotriazol-1-yl-(phenyl)methanone223.236.8250.45

Ligand Efficiency (LE) = -1.4 * (log KD) / (Number of Heavy Atoms)

Hypothetical Signaling Pathway and Optimization Strategy

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a benzotriazole-derived inhibitor, along with a structure-based optimization strategy.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade cluster_intervention Therapeutic Intervention Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target) KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Gene Gene Expression TF->Gene Inhibitor Benzotriazole-based Inhibitor (BTZ-Lead) Inhibitor->KinaseB Inhibition

Caption: A hypothetical signaling pathway where a benzotriazole-based inhibitor targets Kinase B, preventing downstream signaling.

Optimization_Strategy Fragment Fragment Hit (BTZ-004) KD = 80 µM Vector1 Vector for Growth (towards solvent-exposed region) Fragment->Vector1 Fragment Growing Vector2 Vector for Linking (towards adjacent sub-pocket) Fragment->Vector2 Fragment Linking (with another fragment) Optimized Optimized Lead Introduction of polar group for H-bonding Addition of hydrophobic moiety for van der Waals contacts KD = 0.1 µM Vector1->Optimized Vector2->Optimized

Caption: A schematic of a structure-based optimization strategy, illustrating fragment growing and linking from a benzotriazole hit.

Conclusion

The benzotriazole scaffold represents a valuable starting point in fragment-based drug discovery. Its favorable chemical properties and versatile binding capabilities make it a privileged fragment for a wide array of biological targets. The systematic application of biophysical screening techniques, coupled with structure-based design, can efficiently progress benzotriazole-containing fragment hits into potent and selective lead compounds. While specific data for this compound in FBDD is limited, the principles and protocols outlined here provide a solid foundation for researchers to explore the potential of the broader class of benzotriazole derivatives in their drug discovery endeavors.

References

Application Notes and Protocols: Benzotriazol-1-yl-(2-iodophenyl)methanone Mediated Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Benzotriazol-1-yl-(2-iodophenyl)methanone in cyclization reactions. This reagent serves as a versatile precursor for the construction of phenanthridine and related polycyclic aromatic scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for related denitrogenative annulations and palladium-catalyzed intramolecular cyclizations.

Introduction

Benzotriazole-mediated synthesis has emerged as a powerful tool in organic chemistry for the construction of complex heterocyclic systems. The benzotriazole moiety can act as an excellent leaving group, facilitating cyclization reactions upon activation. Specifically, N-acylbenzotriazoles derived from ortho-haloaromatic carboxylic acids are valuable precursors for intramolecular cyclization reactions. This compound is a key intermediate that, upon cyclization, is expected to yield phenanthridine derivatives through a denitrogenative process. This transformation provides a strategic approach to the synthesis of this important class of N-heterocycles.

Phenanthridines are a core structural motif in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antiviral, and antiparasitic properties. The methodologies described herein offer a practical guide for the laboratory-scale synthesis of these valuable compounds.

Synthesis of this compound

The preparation of the starting material, this compound, is a critical first step. N-acylbenzotriazoles are readily synthesized from the corresponding carboxylic acids and benzotriazole.[1][2]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Iodobenzoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF) and stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-iodobenzoyl chloride.

  • In a separate flask, dissolve 1H-Benzotriazole (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the benzotriazole solution to 0 °C and add the crude 2-iodobenzoyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This compound Mediated Cyclization

The intramolecular cyclization of this compound is anticipated to proceed via a palladium-catalyzed process, leading to the formation of a phenanthridinone scaffold with concomitant extrusion of nitrogen gas (denitrogenation). This type of reaction is analogous to the synthesis of heterocycles via intramolecular cyclization of o-iodobenzoyl heterocycles.[3]

Proposed Reaction Scheme:

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (5-10 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%).

  • Add a base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMF or Toluene via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired phenanthridinone product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on related literature for palladium-catalyzed intramolecular cyclizations.

Table 1: Optimization of Reaction Conditions for Cyclization

EntryPd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF10024Expected
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF10024Expected
3Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)Toluene11018Expected
4PdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane10024Expected

*Expected yields are based on analogous reactions and require experimental verification.

Table 2: Substrate Scope (Hypothetical)

ProductExpected Yield (%)
HHHPhenanthridin-6(5H)-oneGood
OMeHH2-Methoxyphenanthridin-6(5H)-oneModerate to Good
HClH8-Chlorophenanthridin-6(5H)-oneGood
HHNO₂10-Nitrophenanthridin-6(5H)-oneModerate

*Substituents on the benzotriazole or the iodophenyl ring may influence the reaction outcome and yield.

Visualizations

Logical Workflow for Synthesis and Cyclization

workflow cluster_synthesis Synthesis of Starting Material cluster_cyclization Cyclization Reaction start 2-Iodobenzoic Acid + Benzotriazole step1 Acyl Chloride Formation start->step1 SOCl₂ step2 N-Acylation step1->step2 Crude Acyl Chloride product1 Benzotriazol-1-yl- (2-iodophenyl)methanone step2->product1 Purification start_cyclization Starting Material product1->start_cyclization step3 Pd-Catalyzed Intramolecular Cyclization start_cyclization->step3 Pd(OAc)₂, Ligand, Base, Heat product2 Phenanthridin-6(5H)-one step3->product2 Purification

Caption: Workflow for the synthesis of the precursor and its subsequent cyclization.

Proposed Catalytic Cycle for Palladium-Mediated Cyclization

catalytic_cycle center Pd(0)Ln A Oxidative Addition center->A B Intramolecular Carbopalladation A->B Pd(II) Intermediate C β-Hydride Elimination B->C E Denitrogenation B->E Alternative Pathway D Reductive Elimination C->D D->center Regeneration of Pd(0) Catalyst product Product D->product E->D substrate Substrate substrate->center

Caption: A plausible catalytic cycle for the palladium-catalyzed cyclization.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme care.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere where necessary.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low yield of N-acylbenzotriazole: Ensure all reagents and solvents are anhydrous. The intermediate acyl chloride is moisture-sensitive. Consider using a different activating agent or base.

  • No or low conversion in the cyclization step: The palladium catalyst may be inactive. Ensure proper handling under an inert atmosphere. The choice of ligand and base can be critical; screen different conditions. The reaction temperature may need to be optimized.

  • Formation of side products: Impurities in the starting material can lead to side reactions. Ensure the this compound is pure. The reaction time and temperature can also influence selectivity.

These protocols and notes provide a comprehensive starting point for researchers interested in the synthesis and application of this compound for the construction of phenanthridine-based molecules. Further optimization may be required for specific substrates and desired outcomes.

References

Application Notes and Protocols for Benzotriazol-1-yl-(2-iodophenyl)methanone in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of Benzotriazol-1-yl-(2-iodophenyl)methanone as a versatile reagent in solid-phase synthesis. The primary application highlighted is the construction of N-substituted 2-aminoquinazolin-4(3H)-ones, a scaffold of significant interest in medicinal chemistry. This method leverages the dual functionality of the reagent: the benzotriazole group acts as an efficient acylating agent for coupling to a solid support, while the 2-iodophenyl moiety serves as a reactive handle for a traceless cyclization-cleavage strategy.

Overview and Principle

This compound is an activated carboxylic acid derivative that facilitates the covalent attachment of a 2-iodobenzoyl group to a resin-bound amine. The benzotriazole moiety is an excellent leaving group, enabling efficient acylation under mild conditions. The incorporated 2-iodobenzoyl group is not merely a linker but an integral part of the synthetic strategy. Following subsequent chemical transformations on the solid support, the 2-iodoaryl group can participate in an intramolecular cyclization reaction, typically palladium-catalyzed, to form a heterocyclic product which is simultaneously cleaved from the resin. This "cyclization-cleavage" approach is a powerful method for the traceless solid-phase synthesis of heterocyclic compounds.

A key application of this reagent is in the synthesis of quinazolinones. Quinazolinone derivatives are known to possess a wide range of biological activities, making them attractive targets for drug discovery.[1][2] The solid-phase methodology described herein allows for the rapid generation of diverse quinazolinone libraries.

Experimental Protocols

Materials and Equipment
Reagents and Materials Equipment
This compoundSolid-phase synthesis vessel
Amine-functionalized solid support (e.g., Rink Amide resin, Aminomethyl polystyrene)Shaker or mechanical agitator
N,N-Diisopropylethylamine (DIPEA)Filtration apparatus
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Round-bottom flasks
Guanidine hydrochlorideMagnetic stirrer and stir bars
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Inert atmosphere setup (Nitrogen or Argon)
Ligand (e.g., Xantphos)High-performance liquid chromatography (HPLC)
Base for cyclization (e.g., K₂CO₃, Cs₂CO₃)Mass spectrometer (MS)
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)Lyophilizer
Protocol 1: Immobilization of the 2-Iodobenzoyl Linker

This protocol describes the coupling of this compound to an amine-functionalized solid support.

  • Resin Swelling: Swell the amine-functionalized resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Prepare a solution of this compound (1.5 mmol) and DIPEA (3.0 mmol) in DMF (10 mL).

    • Add the solution to the resin.

    • Shake the reaction mixture at room temperature for 4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete acylation.

Protocol 2: Synthesis of Resin-Bound Guanidine

This protocol outlines the conversion of the immobilized 2-iodobenzamide to a resin-bound guanidine, a key intermediate for quinazolinone synthesis.

  • Resin Swelling: Swell the 2-iodobenzoyl-functionalized resin (1.0 g, approx. 1.0 mmol) in DMF (10 mL) for 1 hour.

  • Guanidinylation Reaction:

    • Drain the solvent.

    • Prepare a solution of the desired primary amine (5.0 mmol) and a carbodiimide (e.g., DIC, 5.0 mmol) in DMF (10 mL) and add it to a separate flask containing S-methylisothiourea sulfate (2.5 mmol) and DIPEA (10.0 mmol). Stir for 30 minutes to pre-form the substituted guanidinylating reagent.

    • Alternatively, for a simpler approach, a pre-formed guanidinylating reagent such as N,N'-di-Boc-N''-triflylguanidine can be used.

    • Add the guanidinylating reagent solution to the resin.

    • Shake the reaction mixture at 50 °C for 12 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cyclization-Cleavage to Yield 2-Aminoquinazolinones

This protocol describes the palladium-catalyzed intramolecular cyclization of the resin-bound guanidine, which results in the formation and cleavage of the 2-aminoquinazolinone product from the solid support.

  • Reaction Setup:

    • Place the dried, guanidine-functionalized resin (approx. 1.0 mmol) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Add a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mmol) and a base (e.g., K₂CO₃, 3.0 mmol) in a suitable solvent such as a mixture of DMF and water (10:1, 10 mL).

  • Cyclization-Cleavage Reaction:

    • Heat the reaction mixture at 100 °C for 12-24 hours with stirring.

  • Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the resin and wash it with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 2-aminoquinazolinone.

    • Characterize the final product by HPLC, MS, and NMR.

Data Presentation

Table 1: Representative Yields for Solid-Phase Quinazolinone Synthesis

EntryAmine (for Guanidinylation)Palladium CatalystBaseYield (%)¹Purity (%)²
1BenzylaminePd(PPh₃)₄K₂CO₃65>95
24-MethoxybenzylaminePd₂(dba)₃ / XantphosCs₂CO₃72>95
3CyclohexylaminePd(OAc)₂ / SPhosK₃PO₄58>90
4n-ButylaminePd(PPh₃)₄K₂CO₃68>95

¹ Isolated yield after purification. ² Determined by HPLC analysis at 254 nm.

Visualizations

Experimental Workflow

G cluster_loading Step 1: Immobilization cluster_modification Step 2: On-Resin Modification cluster_cleavage Step 3: Cyclization-Cleavage cluster_purification Step 4: Purification A Amine-functionalized Resin C Resin-bound 2-Iodobenzamide A->C Acylation B Benzotriazol-1-yl- (2-iodophenyl)methanone + DIPEA B->C E Resin-bound Guanidine C->E Guanidinylation D Primary Amine + Guanidinylating Reagent D->E G 2-Aminoquinazolinone (in solution) E->G Intramolecular Cyclization H Spent Resin E->H F Pd Catalyst + Base F->G I Crude Product G->I J Purified 2-Aminoquinazolinone I->J HPLC / Chromatography

Caption: Workflow for the solid-phase synthesis of 2-aminoquinazolinones.

Reaction Pathway

G cluster_resin On Solid Support cluster_reagents Reagents cluster_product Product Resin_NH2 Resin-NH₂ Resin_Iodobenzamide Resin-NH-CO-(o-I-Ph) Resin_NH2->Resin_Iodobenzamide Acylation Resin_Guanidine Resin-NH-CO-(o-I-Ph)-N=C(NHR)-NH₂ Resin_Iodobenzamide->Resin_Guanidine Guanidinylation Product 2-Aminoquinazolinone Resin_Guanidine->Product Cyclization- Cleavage Reagent1 Benzotriazol-1-yl- (2-iodophenyl)methanone Reagent1->Resin_Iodobenzamide Reagent2 R-NH₂ + Guanidinylating Reagent Reagent2->Resin_Guanidine Reagent3 Pd Catalyst, Base Reagent3->Product

Caption: General reaction pathway for quinazolinone synthesis.

Troubleshooting

Problem Possible Cause Solution
Incomplete initial couplingInsufficient reagent excess or reaction time.Increase the equivalents of this compound and DIPEA. Extend the reaction time and monitor with a Kaiser test.
Low yield of guanidineInefficient guanidinylation reagent or reaction conditions.Use a more reactive guanidinylating agent. Increase the temperature and reaction time. Ensure all reagents are anhydrous.
Incomplete cyclization-cleavageInactive catalyst or unsuitable reaction conditions.Use a freshly opened or prepared palladium catalyst. Screen different ligands, bases, and solvents. Ensure the reaction is performed under a strict inert atmosphere.
Side product formationDecomposition of reagents or intermediates.Degas the solvent for the cyclization-cleavage step. Use high-purity reagents.

Conclusion

This compound is a highly effective bifunctional reagent for the solid-phase synthesis of heterocyclic compounds. The protocols provided herein demonstrate a robust method for the synthesis of a diverse range of 2-aminoquinazolinones using a traceless cyclization-cleavage strategy. This approach is amenable to high-throughput synthesis and is a valuable tool for the generation of compound libraries for drug discovery and development.

References

The Pivotal Role of Benzotriazol-1-yl-(2-iodophenyl)methanone in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotriazol-1-yl-(2-iodophenyl)methanone, an activated derivative of 2-iodobenzoic acid, serves as a versatile and highly reactive precursor for the synthesis of a diverse range of heterocyclic compounds. Its utility stems from the excellent leaving group ability of the benzotriazole moiety, facilitating nucleophilic acyl substitution reactions to form key intermediates that can undergo subsequent intramolecular cyclization. This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic scaffolds, including quinazolinones, benzodiazepines, and acridones, starting from this key reagent.

Overview of Synthetic Strategy

The central strategy revolves around the initial reaction of this compound with a suitable nucleophile to generate a substituted 2-iodobenzamide or a related intermediate. The presence of the iodine atom at the ortho position is crucial for the subsequent intramolecular cyclization, which is typically mediated by transition metal catalysts such as copper or palladium, leading to the formation of the desired heterocyclic ring system.

logical_relationship A Benzotriazol-1-yl- (2-iodophenyl)methanone B Nucleophilic Acyl Substitution (+ Nucleophile, e.g., Amine) A->B Reaction C 2-Iodo-N-substituted benzamide intermediate B->C Forms D Intramolecular Cyclization (e.g., Cu- or Pd-catalyzed) C->D Undergoes E Heterocyclic Compounds (Quinazolinones, Acridones, etc.) D->E Yields

Caption: General synthetic workflow.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-substituted quinazolin-4(3H)-ones can be efficiently achieved from this compound.

Synthetic Pathway

The synthesis involves a two-step, one-pot procedure. Initially, this compound reacts with ammonia or a primary amine to form the corresponding 2-iodobenzamide intermediate. This is followed by a copper-catalyzed intramolecular C-N bond formation to yield the quinazolinone ring.

signaling_pathway sub Benzotriazol-1-yl- (2-iodophenyl)methanone int1 2-Iodobenzamide Intermediate sub->int1 + R-NH2 (Nucleophilic Substitution) prod 2-Substituted Quinazolin-4(3H)-one int1->prod CuI, Base (Intramolecular C-N Coupling)

Caption: Synthesis of Quinazolinones.

Experimental Protocol

Synthesis of 2-Phenylquinazolin-4(3H)-one:

  • Step 1: Amide Formation. In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add benzylamine (1.1 mmol) to the solution and stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. To the reaction mixture, add copper(I) iodide (0.1 mmol), potassium carbonate (2.0 mmol), and L-proline (0.2 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-phenylquinazolin-4(3H)-one.

Quantitative Data
EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1BenzylamineCuI / L-prolineDMF1101285
2AnilineCuI / DMEDADioxane1201878
3CyclohexylaminePd(OAc)₂ / XantphosToluene1001082

Synthesis of Acridones

Acridone and its derivatives are another important class of nitrogen-containing heterocycles. Their synthesis can be accomplished via an initial formation of an N-aryl-2-iodobenzamide followed by an intramolecular Ullmann condensation.

Synthetic Pathway

experimental_workflow start This compound + Substituted Aniline step1 Formation of N-Aryl-2-iodobenzamide start->step1 step2 Intramolecular Ullmann Condensation (CuI, Base) step1->step2 end Acridone Derivative step2->end

Caption: Acridone Synthesis Workflow.

Experimental Protocol

Synthesis of 10H-Acridone:

  • Step 1: Amide Formation. To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), add aniline (1.1 mmol) and triethylamine (1.5 mmol).

  • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude N-phenyl-2-iodobenzamide.

  • Step 2: Cyclization. Dissolve the crude N-phenyl-2-iodobenzamide in DMF (5 mL).

  • Add copper(I) iodide (0.15 mmol) and potassium carbonate (2.5 mmol).

  • Heat the mixture at 140 °C for 24 hours under a nitrogen atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to yield 10H-acridone.

Quantitative Data
EntryAniline DerivativeCatalystBaseSolventTemp (°C)Yield (%)
1AnilineCuIK₂CO₃DMF14075
24-MethoxyanilineCuICs₂CO₃Dioxane13082
34-ChloroanilineCu₂OK₃PO₄DMSO15068

Synthesis of Benzodiazepines (Proposed Route)

The synthesis of benzodiazepine scaffolds from this compound is less commonly reported but can be envisioned through a multi-step sequence. A plausible route involves the initial formation of a 2-iodobenzoyl derivative which can then be elaborated to construct the seven-membered diazepine ring.

Proposed Synthetic Pathway

A potential pathway involves the reaction of this compound with an amino acid ester to form an N-(2-iodobenzoyl)amino acid ester. Subsequent intramolecular cyclization would lead to the benzodiazepine core.

logical_relationship A Benzotriazol-1-yl- (2-iodophenyl)methanone B + Amino Acid Ester A->B C N-(2-Iodobenzoyl) amino acid ester B->C D Intramolecular Amidation/Cyclization C->D E Benzodiazepine Derivative D->E

Caption: Proposed Benzodiazepine Synthesis.

Note: Detailed experimental protocols and quantitative data for the direct synthesis of benzodiazepines from this compound require further investigation and development.

Safety and Handling

This compound and the reagents used in these syntheses should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of quinazolinones and acridones. Further research into its application for the synthesis of other heterocyclic systems, such as benzodiazepines, is warranted and holds significant potential for the discovery of novel therapeutic agents.

Application Notes: The Strategic Role of Benzotriazol-1-yl-(2-iodophenyl)methanone in the Synthesis of Phenanthridinone-Based Pharmaceutical Intermediates

Troubleshooting & Optimization

Technical Support Center: Optimizing Couplings of Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for couplings involving benzotriazol-1-yl-(2-iodophenyl)methanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed.

    • Solution: Ensure the use of fresh, high-purity palladium sources and ligands. For Pd(II) precatalysts, ensure that the reaction conditions promote reduction to the active Pd(0) species. Consider a brief pre-heating step of the catalyst and ligand in the solvent before adding the reactants.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific coupling.

    • Solution: For Suzuki-Miyaura and Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands such as XPhos or SPhos can be effective.[1] For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is often employed.[2] Experiment with different ligand-to-metal ratios to find the optimal conditions.

  • Incorrect Base: The strength or solubility of the base could be a limiting factor.

    • Solution: Screen a variety of bases. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often required. The choice of base can significantly impact the reaction outcome.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.

    • Solution: Anhydrous, deoxygenated solvents are crucial for most palladium-catalyzed couplings. Toluene, dioxane, and DMF are common choices. Ensure solvents are properly dried and degassed before use.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.

    • Solution: Incrementally increase the reaction temperature. Monitor for potential side product formation at higher temperatures.

Issue 2: Formation of Significant Side Products

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction can be prevalent, especially at higher temperatures or with excess base.

    • Solution: Optimize the stoichiometry of the boronic acid, typically using a slight excess (1.1-1.5 equivalents). Lowering the reaction temperature or using a milder base may also reduce homocoupling.

  • Glaser Coupling of Alkyne (Sonogashira): The copper co-catalyst can promote the homocoupling of the terminal alkyne.

    • Solution: Use copper-free Sonogashira conditions if Glaser coupling is a significant issue. Alternatively, carefully control the amount of copper catalyst and ensure a thoroughly deoxygenated reaction environment.

  • Hydrodehalogenation: The aryl iodide can be reduced to the corresponding arene.

    • Solution: This can result from β-hydride elimination.[3] Ensure anhydrous conditions and use a non-protic solvent. The choice of ligand can also influence this side reaction.

  • Protodebenzotriazolation: The benzotriazole group might be cleaved under certain conditions.

    • Solution: Use milder reaction conditions, particularly a less aggressive base and lower temperature, to minimize the risk of cleaving this moiety.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precatalyst to use for these couplings?

A1: The choice of precatalyst can be critical. While Pd(PPh₃)₄ can be effective, modern catalysts often provide better results. For many cross-coupling reactions, Pd(OAc)₂ and Pd₂(dba)₃ are common choices, used in combination with a suitable ligand.[4] Pre-formed palladium-ligand complexes (precatalysts) can also offer enhanced stability and reactivity.

Q2: How critical is the purity of the reagents and the reaction atmosphere?

A2: Extremely critical. Palladium catalysts are sensitive to oxygen and moisture. Using anhydrous, deoxygenated solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment is essential for reproducibility and high yields. Reagent purity is also key; impurities can poison the catalyst.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave heating can often significantly reduce reaction times and improve yields. However, it is important to screen conditions carefully, as the higher temperatures can sometimes lead to increased side product formation.

Q4: What is a typical catalyst loading for these reactions?

A4: Catalyst loading is typically in the range of 1-5 mol% of the palladium precatalyst relative to the limiting reagent.[4] For challenging couplings, higher loadings may be necessary. However, it is always best to start with a lower loading and optimize from there to minimize cost and residual palladium in the product.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.

Data Presentation

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol% loading
Ligand XPhos, SPhos, PPh₃1.1-1.5 equivalents relative to Pd
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents
Solvent Toluene, Dioxane, DMFAnhydrous and deoxygenated
Temperature 80-120 °COptimization may be required
Boronic Acid Aryl- or Vinyl-boronic acid1.1-1.5 equivalents
Table 2: General Reaction Parameters for Sonogashira Coupling
ParameterConditionNotes
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol% loading
Copper Source CuI1-10 mol% loading (if not copper-free)
Ligand PPh₃, XantphosOften part of the Pd source
Base Et₃N, DIPEAOften used as the solvent or co-solvent
Solvent THF, DMF, TolueneAnhydrous and deoxygenated
Temperature Room Temperature to 80 °CDependent on substrate reactivity
Alkyne Terminal Alkyne1.1-1.5 equivalents
Table 3: General Reaction Parameters for Buchwald-Hartwig Amination
ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading
Ligand XPhos, RuPhos, BINAP1.1-1.5 equivalents relative to Pd
Base NaOtBu, LHMDS, K₃PO₄1.5-2.5 equivalents
Solvent Toluene, DioxaneAnhydrous and deoxygenated
Temperature 80-110 °CHigher temperatures often required
Amine Primary or Secondary Amine1.1-1.5 equivalents

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

  • Add anhydrous, deoxygenated solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper co-catalyst (e.g., CuI, 0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, deoxygenated solvent (e.g., THF) and a base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at the desired temperature (e.g., 60 °C) until completion.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, deoxygenated solvent (e.g., toluene).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude material by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents inert Inert Atmosphere (Ar/N2) reagents->inert glassware Dry Glassware glassware->inert addition Add Reagents & Solvent inert->addition heating Heat & Stir addition->heating quench Quench Reaction heating->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Product Yield check_catalyst Change Pd Source/ Ligand start->check_catalyst check_base Screen Different Bases start->check_base check_temp Increase Temperature start->check_temp check_solvent Change Solvent/ Ensure Anhydrous start->check_solvent check_purity Check Reagent Purity start->check_purity outcome Improved Yield? check_catalyst->outcome Re-run check_base->outcome Re-run check_temp->outcome Re-run check_solvent->outcome Re-run check_purity->outcome Re-run success Success outcome->success Yes fail Consult Further Literature outcome->fail No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Benzotriazol-1-yl-(2-iodophenyl)methanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of Benzotriazol-1-yl-(2-iodophenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the acylation of benzotriazole with 2-iodobenzoyl chloride. The 2-iodobenzoyl chloride is typically generated in situ from 2-iodobenzoic acid using an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This approach is favored for its efficiency and the commercial availability of the starting materials.

Q2: What is the primary role of this compound in organic synthesis?

A2: this compound serves as a versatile intermediate in organic synthesis. The benzotriazole moiety is an excellent leaving group, making the compound an effective acylating agent for various nucleophiles, including amines, alcohols, and organometallic reagents. The presence of the 2-iodophenyl group provides a reactive site for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse substituents at the ortho position of the benzoyl group.

Q3: How stable is this compound?

A3: this compound is a relatively stable crystalline solid under standard laboratory conditions. However, it is susceptible to hydrolysis, especially in the presence of strong acids or bases, which will cleave the amide bond to regenerate 2-iodobenzoic acid and benzotriazole. It is recommended to store the compound in a cool, dry place, protected from moisture.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and handling of this compound.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reaction to the formation of side products.

Potential Cause Troubleshooting Step
Incomplete activation of 2-iodobenzoic acid: The conversion of 2-iodobenzoic acid to its acid chloride may be insufficient.- Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess. - Consider adding a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride to facilitate the reaction. - Allow for sufficient reaction time for the acid chloride formation before adding benzotriazole.
Hydrolysis of the acid chloride or the final product: Moisture in the reaction setup can lead to the formation of 2-iodobenzoic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.- The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but monitor for the formation of impurities.
Formation of the 2-isomer: Benzotriazole can be acylated at the N1 or N2 position. While N1 is generally the major product, the formation of the N2-acylbenzotriazole isomer can reduce the yield of the desired product.- The ratio of N1 to N2 isomers can be influenced by the solvent and reaction conditions. Generally, polar aprotic solvents favor the formation of the N1 isomer.
Issue 2: Presence of Impurities and Side Products in the Crude Product

The presence of impurities can complicate purification and subsequent reactions. Below are some common side products and strategies to minimize their formation.

Side Product Formation Mechanism Mitigation Strategy
2-Iodobenzoic acid - Incomplete reaction. - Hydrolysis of 2-iodobenzoyl chloride or the final product.- Ensure complete reaction by monitoring with TLC. - Use anhydrous conditions.
Benzotriazole - Incomplete reaction. - Hydrolysis of the final product.- Use a slight excess of the activated 2-iodobenzoic acid. - Maintain anhydrous conditions.
Bis(2-iodobenzoyl) peroxide - Can form from the self-condensation of 2-iodobenzoyl chloride, especially in the presence of trace water.- Ensure slow addition of benzotriazole to the activated carboxylic acid. - Maintain a moisture-free environment.
Products of self-coupling (Ullmann-type reaction) - The 2-iodophenyl group can undergo copper-catalyzed homocoupling, especially if copper contaminants are present and the reaction is heated.- Use high-purity reagents and solvents. - Avoid high reaction temperatures for prolonged periods.
Dehalogenated product (Benzotriazol-1-yl(phenyl)methanone) - Can occur under certain reductive conditions or via side reactions in subsequent cross-coupling steps.- For the synthesis of the target compound, this is less common. In subsequent reactions, careful selection of catalysts and reaction conditions is crucial.
Quantitative Data on a Typical Synthesis

The following table summarizes typical yields and reaction conditions for the synthesis of this compound.

Starting Materials Activating Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
2-Iodobenzoic acid, BenzotriazoleThionyl ChlorideAnhydrous THFRoom Temp.4-685-95
2-Iodobenzoic acid, BenzotriazoleOxalyl Chloride/cat. DMFAnhydrous DCMRoom Temp.2-490-98

Yields are based on purified product and can vary depending on the scale and specific experimental conditions.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride
  • Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-iodobenzoic acid (1.0 eq).

  • Acid Chloride Formation: Anhydrous tetrahydrofuran (THF) is added, followed by the slow addition of thionyl chloride (1.2 eq) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

  • Acylation: The reaction mixture is cooled to 0 °C, and benzotriazole (1.1 eq) is added portion-wise. The mixture is stirred at room temperature for an additional 2-3 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of Benzotriazol-1-yl- (2-iodophenyl)methanone check_sm Check Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_purity Purity of 2-iodobenzoic acid and benzotriazole? check_sm->sm_purity activator_fresh Is activating agent fresh? check_sm->activator_fresh anhydrous Were anhydrous conditions maintained? check_conditions->anhydrous temp_time Optimal temperature and reaction time? check_conditions->temp_time hydrolysis_workup Potential for hydrolysis during work-up? check_workup->hydrolysis_workup purification_loss Losses during recrystallization? check_workup->purification_loss solution1 Use pure starting materials. sm_purity->solution1 No solution2 Use fresh activating agent. activator_fresh->solution2 No solution3 Ensure dry solvents/reagents and inert atmosphere. anhydrous->solution3 No solution4 Optimize temperature and monitor reaction by TLC. temp_time->solution4 No solution5 Minimize exposure to water; use neutral washes. hydrolysis_workup->solution5 Yes solution6 Optimize recrystallization solvent system. purification_loss->solution6 Yes

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of a Potential Side Reaction: Ullmann Coupling

Ullmann_Side_Reaction compound Benzotriazol-1-yl- (2-iodophenyl)methanone oxidative_addition Oxidative Addition compound->oxidative_addition Heat cu_catalyst Cu(0) or Cu(I) (contaminant) cu_catalyst->oxidative_addition intermediate Aryl-Cu(II)-Iodide Intermediate oxidative_addition->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->cu_catalyst Regenerated side_product Dimeric Side Product (Biaryl) reductive_elimination->side_product

Caption: Pathway for Ullmann-type homocoupling side reaction.

How to improve yield when using Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields when using Benzotriazol-1-yl-(2-iodophenyl)methanone.

Troubleshooting Guide

Low reaction yield is a common issue in chemical synthesis. This guide addresses specific problems you might encounter when using this compound, a reagent frequently employed in acylation and coupling reactions.

Diagram: General Troubleshooting Workflow

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) start->check_conditions side_reactions Investigate Potential Side Reactions start->side_reactions solution Implement Corrective Measures check_reagents->solution check_conditions->solution purification Optimize Purification Protocol side_reactions->purification purification->solution

Caption: A logical workflow for troubleshooting low reaction yields.

Table 1: Common Issues and Solutions
Problem Potential Cause Recommended Solution Expected Outcome
Low or No Product Formation Inappropriate Solvent: The solubility of starting materials may be poor.Screen alternative solvents. Acetonitrile (ACN) and Dichloromethane (DCM) have been shown to provide high yields (up to 93%) in similar reactions.[1][2]Improved solubility and reaction rate, leading to higher yield.
Ineffective Base: The chosen base may not be strong enough to facilitate the reaction, especially with sterically hindered substrates.For sterically hindered substrates, consider a stronger, non-nucleophilic base like DBU, which has been shown to significantly improve yields (from <10% to 64-71%).[2] For standard reactions, triethylamine (TEA) is a common choice.[3]Increased rate of product formation and higher overall yield.
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.If no reaction is observed at room temperature, consider heating the reaction mixture. A temperature of 60°C has been found to be effective in some cases.[1][2]Overcoming the activation energy barrier, leading to product formation.
Presence of Multiple Side Products Side Reactions with Nucleophiles: If a strong nucleophile is present, it may preferentially react over the intended substrate.Ensure the reaction is free from unintended nucleophiles. In the presence of a strong nucleophile like piperidine, amide formation is the exclusive pathway.[2]Reduction of side products and increased yield of the desired product.
Hydrolysis of the Acylating Agent: this compound can be susceptible to hydrolysis in the presence of water.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Minimized decomposition of the starting material and improved yield.
Difficulty in Product Purification Byproduct Formation: The benzotriazole leaving group can sometimes be difficult to remove completely.The benzotriazole byproduct is weakly acidic and can often be removed by a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during workup.Isolation of the pure desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as an acylating agent. N-acylbenzotriazoles are advantageous for N-, C-, S-, and O-acylation reactions, especially when the corresponding acid chlorides are unstable or difficult to handle.[4] They are known to provide high yields under mild conditions.[4]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent selection is critical for reaction success. For reactions involving N-acylbenzotriazoles, polar aprotic solvents are often a good choice. Studies on similar compounds have shown that acetonitrile (ACN) and dichloromethane (DCM) can provide excellent yields.[1][2] It is recommended to perform small-scale solvent screening to determine the optimal solvent for your specific substrates.

Q3: What role does the base play in these reactions?

A3: The base plays a crucial role in deprotonating the nucleophile, thereby activating it for attack on the acylating agent. The choice of base can significantly impact the reaction yield. For simple acylations, a tertiary amine base like triethylamine is often sufficient. However, for more challenging substrates, particularly those with steric hindrance, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to achieve a good yield.[2]

Q4: Can this reagent be used in peptide synthesis?

A4: N-acylbenzotriazoles are effective coupling reagents in peptide synthesis. A key advantage is their ability to suppress racemization, which is a critical concern when coupling amino acids.[5]

Experimental Protocols

General Protocol for N-Acylation using this compound

This protocol provides a general starting point for N-acylation of an amine. Optimization of specific parameters may be required for your particular substrate.

Diagram: N-Acylation Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup and Purification amine Dissolve Amine (1.0 equiv.) and Base (1.2 equiv.) in Anhydrous Solvent reagent Add this compound (1.1 equiv.) amine->reagent stir Stir at Room Temperature (or heat if necessary) reagent->stir quench Quench Reaction (e.g., with water) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with NaHCO3, brine) extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: A typical workflow for an N-acylation reaction.

Materials:

  • Amine (nucleophile)

  • This compound

  • Base (e.g., Triethylamine or DBU)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the amine (1.0 equivalent) and the chosen anhydrous solvent.

  • Add the base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the solution of this compound dropwise to the amine solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 60°C) may be applied.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

References

Troubleshooting low reactivity of Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of Benzotriazol-1-yl-(2-iodophenyl)methanone encountered during experimental procedures. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a member of the N-acylbenzotriazole family of compounds. These reagents are primarily utilized as acylating agents in organic synthesis, particularly for the formation of amide bonds under neutral conditions. They offer an alternative to more reactive species like acyl chlorides, especially when dealing with sensitive substrates.

Q2: I am observing very slow or no reaction when using this compound to acylate an amine. What are the potential reasons for this low reactivity?

The reduced reactivity of this compound can be attributed to a combination of two primary factors originating from the 2-iodophenyl group:

  • Steric Hindrance: The bulky iodine atom at the ortho position physically obstructs the incoming nucleophile (amine) from attacking the carbonyl carbon. This steric clash increases the activation energy of the reaction, slowing it down considerably.

  • Electronic Effects: The iodine atom is an electron-withdrawing group, which reduces the electron density of the aromatic ring. This deactivating effect can lessen the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Q3: Are there any known safety concerns with N-acylbenzotriazoles?

While N-acylbenzotriazoles are generally considered stable, it is important to be aware that benzotriazole-based activators can have explosive properties under certain conditions. Standard laboratory safety precautions should always be followed, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Troubleshooting Guide for Low Reactivity

Low reactivity of this compound in acylation reactions is a common challenge. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Problem: Incomplete or Slow Amide Bond Formation

The primary issue is the failure of the amine nucleophile to efficiently attack the sterically hindered and electronically deactivated carbonyl carbon of this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Reactivity Workflow start Low Reactivity Observed check_reagents Verify Reagent Purity and Stability start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK failure Re-evaluate Synthetic Strategy check_reagents->failure Reagents Degraded change_catalyst Introduce a Catalyst optimize_conditions->change_catalyst No Improvement success Successful Reaction optimize_conditions->success Improved Reactivity alternative_activation Consider Alternative Acylating Agent change_catalyst->alternative_activation No Improvement change_catalyst->success Improved Reactivity alternative_activation->success Improved Reactivity alternative_activation->failure No Improvement

Caption: A logical workflow for troubleshooting low reactivity issues.

Step 1: Verification of Reagent Quality

Before modifying reaction conditions, ensure the integrity of your starting materials.

  • This compound: Confirm its purity via techniques like NMR or LC-MS. N-acylbenzotriazoles can be susceptible to hydrolysis if exposed to moisture over long periods.

  • Amine: Ensure the amine is pure and dry.

  • Solvent: Use anhydrous solvents, as water can hydrolyze the N-acylbenzotriazole.

Step 2: Optimization of Reaction Conditions

If reagent quality is confirmed, systematically optimize the reaction conditions.

ParameterRecommendationRationale
Temperature Increase the reaction temperature. Consider heating under reflux or using microwave irradiation.Provides the necessary activation energy to overcome steric hindrance.
Concentration Increase the concentration of reactants.Favors bimolecular reactions by increasing the frequency of molecular collisions.
Solvent Screen different solvents. Polar aprotic solvents like DMF, DMAc, or NMP can be effective.Can influence reactant solubility and transition state stabilization.
Reaction Time Extend the reaction time.Allows for slow reactions to proceed to completion.
Step 3: Utilization of Catalysts

For sterically demanding couplings, the addition of a catalyst can significantly enhance the reaction rate.

Catalyst TypeExample(s)Mechanism of Action
Nucleophilic Catalysts 4-Dimethylaminopyridine (DMAP)Forms a highly reactive N-acylpyridinium intermediate.
Lewis Acid Catalysts Sc(OTf)₃, TiCl₄Activates the carbonyl group, increasing its electrophilicity.
Boronic Acid Catalysts ortho-Iodo Arylboronic AcidsCan facilitate amide bond formation through a proposed acylborate intermediate.[1]
Palladium Catalysts Pd(OAc)₂, Pd(PPh₃)₄Can be used in aminocarbonylation reactions of aryl iodides, suggesting potential for related couplings.[2][3][4]

Signaling Pathway for DMAP Catalysis

DMAP_Catalysis DMAP Catalyzed Acylation acyl_bt Benzotriazol-1-yl- (2-iodophenyl)methanone intermediate N-Acylpyridinium Intermediate (Highly Reactive) acyl_bt->intermediate + DMAP dmap DMAP intermediate->acyl_bt - DMAP amide Amide Product intermediate->amide + Amine bt Benzotriazole intermediate->bt - Benzotriazole amine Amine (R-NH2) amide->dmap - DMAP (regenerated)

Caption: Catalytic cycle of DMAP in acylation reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from an improved one-pot procedure for the preparation of N-acylbenzotriazoles.[5]

Materials:

  • 2-Iodobenzoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 1H-Benzotriazole (1.2 equivalents) in anhydrous DCM at room temperature, add thionyl chloride (1.1 equivalents) dropwise with stirring.

  • Stir the mixture for 30 minutes.

  • Add 2-iodobenzoic acid (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for a Catalyzed Amidation Reaction

This protocol provides a starting point for optimizing a catalyzed reaction with your specific amine.

Materials:

  • This compound

  • Amine of interest

  • Catalyst (e.g., DMAP, 0.1-0.2 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the catalyst in the anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or an elevated temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Amidation setup Reaction Setup (Inert Atmosphere) reagents Add Acylating Agent, Catalyst, and Solvent setup->reagents amine_add Add Amine reagents->amine_add reaction Stir at Appropriate Temperature amine_add->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for amide synthesis.

References

Preventing racemization in peptide synthesis with Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the use of halogenated benzotriazole-based additives, such as 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), for the prevention of racemization during peptide synthesis. While information on "Benzotriazol-1-yl-(2-iodophenyl)methanone" is not available in current scientific literature, the principles and practices outlined here for analogous halogenated reagents offer a strong framework for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of halogenated HOBt derivatives like 6-Cl-HOBt in peptide synthesis?

Halogenated 1-hydroxybenzotriazole (HOBt) derivatives, such as 6-Chloro-HOBt, serve as highly effective coupling additives that minimize racemization during amide bond formation.[1][2] When used with a coupling reagent (e.g., a carbodiimide), they form an active ester intermediate that is more stable and less prone to epimerization at the α-carbon of the activated amino acid.[1]

Q2: How does the halogen atom (e.g., chlorine) improve the performance of HOBt?

The electron-withdrawing nature of the halogen atom on the benzotriazole ring enhances the leaving group ability of the resulting moiety. This leads to faster and more efficient coupling reactions.[1] This accelerated rate reduces the time the activated amino acid is susceptible to racemization, thereby preserving its stereochemical integrity.[1]

Q3: For which amino acids is racemization a significant concern, and how can these additives help?

Amino acids such as histidine (His) and cysteine (Cys) are particularly susceptible to racemization during activation.[2] Using additives like 6-Cl-HOBt is crucial when coupling these residues to suppress this side reaction and ensure the chiral purity of the final peptide.[2]

Q4: Can 6-Cl-HOBt be used with any coupling reagent?

6-Cl-HOBt is most commonly used as an additive with carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). It is also a component of some modern onium salt coupling reagents, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which offer the convenience of a pre-packaged activating agent and additive.

Q5: Are there any safety concerns associated with benzotriazole-based reagents?

Yes, benzotriazole derivatives, including HOBt and its halogenated analogues, are known to have explosive potential, especially in their anhydrous form.[3] It is critical to handle these reagents with care, avoid friction and shock, and store them appropriately, often with a specific water content to ensure stability. Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of epimeric impurity detected in the final peptide. 1. Insufficient suppression of racemization during the coupling of a sensitive amino acid.2. The base used in the coupling reaction is too strong or used in excess.1. Ensure an equimolar amount of a halogenated HOBt additive (e.g., 6-Cl-HOBt) relative to the coupling reagent is used.2. Consider using a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount necessary.
Slow or incomplete coupling reaction. 1. Steric hindrance from bulky amino acids.2. Aggregation of the growing peptide chain on the solid support.1. Switch to a more potent coupling reagent system, such as HCTU, which incorporates the 6-Cl-HOBt moiety.2. Consider performing the coupling at a slightly elevated temperature (use with caution as this can also increase racemization).3. Change the solvent to one with better solvating properties, like N-Methyl-2-pyrrolidone (NMP).
Formation of side products (e.g., nitrile formation from Asn or Gln). Dehydration of the side-chain amide, which can be promoted by the coupling reagent.The use of HOBt or its halogenated derivatives is known to suppress the dehydration of asparagine and glutamine side chains during coupling. Ensure the additive is present in the reaction mixture.
Low yield of the desired peptide. 1. Inefficient activation of the carboxylic acid.2. Premature cleavage from the resin or side-chain deprotection.1. Confirm the quality and activity of your coupling reagent and additive. Halogenated HOBt derivatives can improve coupling kinetics and overall yield.[1]2. Ensure that the reaction conditions (e.g., choice of acid for deprotection) are compatible with your resin and protecting group strategy.

Data Presentation

Table 1: Relative Performance of Coupling Additives in Racemization Suppression

This table provides a qualitative comparison of common coupling additives based on their effectiveness in suppressing racemization and their relative reaction speed.

AdditiveRacemization SuppressionCoupling RatePrice PointKey Considerations
HOBt GoodModeratengcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
Standard additive, effective for most applications.
6-Cl-HOBt ExcellentFast
$
Superior suppression of racemization, a good compromise between HOBt and HOAt in terms of reactivity and cost.
HOAt ExcellentVery Fast
Highly effective, especially for sterically hindered couplings, but more expensive.
Oxyma Pure® ExcellentFast
$
A non-explosive alternative to benzotriazoles with comparable performance.

Experimental Protocols

Detailed Methodology: Standard Coupling Protocol using DIC/6-Cl-HOBt in Fmoc-SPPS

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide using Diisopropylcarbodiimide (DIC) as the coupling agent and 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) as the racemization suppressant.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add 6-Cl-HOBt (3 equivalents) to the amino acid solution and mix until dissolved.

    • Add DIC (3 equivalents) to the solution.

    • Note: Pre-activation time is generally not required, but the solution should be used promptly.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the prepared coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may be extended.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Visualizations

Racemization_Suppression_Mechanism cluster_activation Amino Acid Activation cluster_pathways Reaction Pathways AA_COOH R-COOH (Fmoc-Amino Acid) Activated_Intermediate Highly Reactive Intermediate AA_COOH->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activated_Intermediate Oxazolone 5(4H)-Oxazolone Activated_Intermediate->Oxazolone Fast, Base-Catalyzed (Path to Racemization) Active_Ester Halogenated OBt Ester (Stable Intermediate) Activated_Intermediate->Active_Ester Trapping by 6-Cl-HOBt (Suppression Pathway) Racemized_AA Racemized Product Oxazolone->Racemized_AA Enolization & Reprotonation Peptide_Bond Peptide Bond (Desired Product) Active_Ester->Peptide_Bond Aminolysis Halogenated_HOBt 6-Cl-HOBt Halogenated_HOBt->Active_Ester

Caption: Mechanism of racemization suppression by halogenated HOBt additives.

Experimental_Workflow start Start: Resin with Free Amine prepare_reagents Prepare Coupling Solution: 1. Fmoc-AA 2. 6-Cl-HOBt 3. DIC in DMF start->prepare_reagents coupling Add Solution to Resin Agitate for 1-2 hours prepare_reagents->coupling wash1 Drain and Wash with DMF coupling->wash1 monitoring Kaiser Test wash1->monitoring recouple Repeat Coupling Step monitoring->recouple Positive (Blue) wash2 Wash with DMF monitoring->wash2 Negative (Clear) recouple->coupling next_cycle Proceed to Next Fmoc-Deprotection wash2->next_cycle

Caption: Workflow for a single amino acid coupling step using a halogenated additive.

References

Technical Support Center: Purification of Products from Benzotriazol-1-yl-(2-iodophenyl)methanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using Benzotriazol-1-yl-(2-iodophenyl)methanone. This reagent is commonly employed in the synthesis of acridone and N-substituted acridone derivatives, and this guide focuses on the purification strategies for these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude acridone products synthesized using this compound?

A1: The most frequently employed and effective purification strategies for acridone and its derivatives are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities. For many standard acridone syntheses, recrystallization is sufficient to obtain a product of high purity.[1][2][3][4]

Q2: My crude acridone product is a dark, oily residue. How should I proceed with purification?

A2: A dark, oily, or tarry crude product is a common issue. It is often recommended to first attempt to solidify the product. This can sometimes be achieved by triturating the oil with a non-polar solvent like hexane. If the product is a solid but contains colored impurities, washing with a sodium carbonate solution can help remove acidic impurities.[2][3] The use of decolorizing agents like activated charcoal during recrystallization can also be very effective in removing colored byproducts.[2] If these methods fail, column chromatography is the recommended next step.

Q3: What are some common impurities I should expect in my crude acridone product?

A3: Common impurities can include unreacted starting materials such as N-phenylanthranilic acid, anilines, and benzoic acid derivatives.[3] Side-products from incomplete cyclization or other side reactions may also be present. The purification strategy should be designed to effectively remove these components.

Q4: Can I use an acid-base extraction to purify my acridone product?

A4: While acridone itself is a neutral molecule, an acid-base extraction can be useful for removing acidic or basic impurities. For instance, washing the crude product dissolved in an organic solvent with an aqueous sodium carbonate solution can effectively remove unreacted N-phenylanthranilic acid.[2][3]

Troubleshooting Purification Issues

Problem Potential Cause Suggested Solution
Low recovery after recrystallization The chosen solvent is too good a solvent for the product, even at low temperatures.- Test a range of solvents or solvent mixtures to find an optimal one where the product has high solubility at high temperatures and low solubility at low temperatures.- Try a different purification technique, such as column chromatography.
Product remains colored after recrystallization Presence of persistent colored impurities.- Add activated charcoal to the hot solution during recrystallization and filter it hot through celite before cooling.[2]- Perform a second recrystallization.- If color persists, column chromatography is recommended.
Product does not crystallize from the solution - The product may be an oil at room temperature.- The concentration of the product in the solvent is too low.- Presence of impurities inhibiting crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Concentrate the solution by evaporating some of the solvent.- Purify the product by column chromatography to remove impurities and then attempt recrystallization again.
Multiple spots on TLC after purification The purification method was not effective in separating the product from all impurities.- If recrystallization was used, try column chromatography.- If column chromatography was used, optimize the mobile phase (solvent system) to achieve better separation.- Consider a different stationary phase for chromatography (e.g., alumina instead of silica gel).
The purified product has a broad melting point range The product is still impure.- Repeat the purification step (recrystallization or column chromatography).- Ensure the product is thoroughly dried to remove any residual solvent.

Experimental Protocols

General Recrystallization Protocol for Acridone
  • Dissolution: In a flask, dissolve the crude acridone product in the minimum amount of a suitable hot solvent (see table below for examples).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Summary of Recrystallization Solvents for Acridones
Solvent System Notes
Acetic AcidCommonly used for recrystallizing acridone.[3]
Aqueous EthanolA mixture of ethanol and water can be effective.[2]
Dimethylsulfoxide (DMSO)Suitable for less soluble acridone derivatives.[4]
Aniline and Acetic AcidA mixture used for recrystallizing acridone to a high purity.[3]

Visualizing Purification Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Acridone Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Impure Pure Pure Acridone Recrystallization->Pure Successful ColumnChromatography->Pure Successful

Caption: A general workflow for the purification of acridone products.

Diagram 2: Troubleshooting Recrystallization

TroubleshootingRecrystallization start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool to Crystallize dissolve->cool filter Filter Crystals cool->filter oiling_out Oiling Out cool->oiling_out check Pure? filter->check end Pure Product check->end Yes re_recrystallize Re-recrystallize check->re_recrystallize No chromatography Column Chromatography check->chromatography Still Impure re_recrystallize->dissolve change_solvent Change Solvent oiling_out->change_solvent change_solvent->dissolve

Caption: A troubleshooting guide for the recrystallization of acridone derivatives.

References

Impact of solvent choice on Benzotriazol-1-yl-(2-iodophenyl)methanone reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone. The information is designed to address common challenges encountered during the reaction, with a focus on the critical role of solvent selection in achieving optimal reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis typically involves the acylation of benzotriazole with 2-iodobenzoyl chloride in the presence of a base. The choice of solvent is a critical parameter that can significantly influence the reaction's yield and purity.

Q2: My reaction yield is low. What are the potential causes related to the solvent?

Low yields can often be attributed to several solvent-related factors:

  • Poor Solubility: One or more of your reactants (benzotriazole, 2-iodobenzoyl chloride, or the base) may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. For substrates with poor solubility, considering a solvent like Tetrahydrofuran (THF) may be beneficial as it can offer better solubility compared to other solvents like dichloromethane (CH₂Cl₂).[1]

  • Solvent Polarity: The polarity of the solvent can influence the reaction mechanism and rate. Aprotic solvents of varying polarities are typically employed. It's essential to select a solvent that facilitates the desired reaction pathway.

  • Side Reactions: The solvent itself might participate in side reactions. For example, dichloromethane (DCM) has been reported to act as a C-1 surrogate in the presence of a base, potentially leading to the formation of undesired byproducts.[2][3][4]

Q3: I am observing unexpected byproducts in my reaction. Could the solvent be the cause?

Yes, the solvent can be a direct or indirect cause of byproduct formation.

  • Reaction with Solvent: As mentioned, chlorinated solvents like dichloromethane can react with nucleophiles present in the reaction mixture.

  • Solvent-Influenced Base Activity: The choice of solvent can modulate the strength and nucleophilicity of the base, potentially leading to side reactions such as hydrolysis of the starting material or product. For instance, the use of strong bases like KOH or potassium-tert-butoxide can lead to the hydrolysis of the N-acyl benzotriazole.[3]

Q4: Which solvents are recommended for the synthesis of this compound?

While the optimal solvent should be determined empirically for your specific conditions, common solvents used for the synthesis of N-acylbenzotriazoles include:

  • Acetonitrile (ACN) and Dichloromethane (DCM) have been shown to provide high yields in similar reactions.[2][4]

  • Tetrahydrofuran (THF) is a good option when reactant solubility is a concern.[1]

  • Toluene is another non-polar aprotic solvent that can be effective.[5]

  • Dimethylformamide (DMF) has also been used, but it's a high-boiling point solvent that can be difficult to remove.

It is advisable to screen a few solvents to identify the best performer for your specific substrate and reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Poor solubility of reactants.Try a solvent with better solubilizing properties, such as THF.[1]
Inappropriate solvent polarity.Screen a range of aprotic solvents with varying polarities (e.g., Toluene, DCM, THF, ACN, DMF).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Presence of Multiple Spots on TLC (Unexpected Byproducts) The solvent is reacting with the reagents.If using DCM, consider switching to a non-reactive solvent like ACN or THF.[2][3][4]
The base is too strong or not suitable for the solvent.If hydrolysis is suspected, switch to a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of base can be critical; for instance, sterically hindered substrates may benefit from a base like DBU.[3]
Difficulty in Product Isolation/Purification High-boiling point solvent used.If using DMF or DMSO, consider switching to a lower-boiling point solvent like DCM, ACN, or THF for easier removal post-reaction.

Data on Solvent Effects in Similar Reactions

The following table summarizes the yields obtained for the synthesis of a model N-acylbenzotriazole in various solvents, which can serve as a starting point for optimization.

SolventYield (%)Reference
Acetonitrile (ACN)93[2][4]
Dichloromethane (DCM)93[2][4]
Tetrahydrofuran (THF)63[2]
Dimethylformamide (DMF)55[2]
1,4-DioxaneNo Product[2]
TolueneNo Product[2]

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization for specific experimental setups.

  • Reactant Preparation: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzotriazole (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in the chosen anhydrous solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-iodobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzotriazole and Base in Solvent C Cool Reaction Mixture to 0 °C A->C Inert Atmosphere B Prepare Solution of 2-Iodobenzoyl Chloride D Slowly Add Acyl Chloride Solution B->D C->D E Stir at Room Temperature & Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Extract Product F->G H Purify Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Reaction Efficiency? Solubility Check Reactant Solubility Start->Solubility Yes Solvent_Polarity Evaluate Solvent Polarity Solubility->Solvent_Polarity Good Change_Solvent Switch to a Better Solubilizing Solvent (e.g., THF) Solubility->Change_Solvent Poor Side_Reactions Investigate Side Reactions Solvent_Polarity->Side_Reactions Optimal Screen_Solvents Screen a Range of Aprotic Solvents Solvent_Polarity->Screen_Solvents Suboptimal Avoid_DCM Avoid Reactive Solvents (e.g., DCM) Side_Reactions->Avoid_DCM Solvent Reactivity Optimize_Base Optimize Base and Reaction Conditions Side_Reactions->Optimize_Base Base-Induced End Improved Efficiency Change_Solvent->End Screen_Solvents->End Avoid_DCM->End Optimize_Base->End

Caption: Troubleshooting logic for low reaction efficiency based on solvent choice.

References

Managing Temperature in Benzotriazol-1-yl-(2-iodophenyl)methanone Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise control over reaction parameters is critical to ensure product quality, yield, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature sensitivity in reactions involving Benzotriazol-1-yl-(2-iodophenyl)methanone.

Troubleshooting Guide: Temperature-Related Issues

Unforeseen challenges can arise during chemical syntheses. This guide addresses common temperature-related problems encountered when working with this compound and similar compounds.

Issue Potential Cause Recommended Action
Low or No Product Yield Inadequate Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS at each stage. For related N-acylbenzotriazole syntheses, temperatures around 60°C have been utilized.[1]
Decomposition of Reactants or Product: Excessive heat can lead to the thermal degradation of the starting materials or the desired product. Some related benzotriazole compounds show thermal decomposition at temperatures above 120°C.Ensure the reaction temperature does not significantly overshoot the target. Use a calibrated thermometer and a reliable heating mantle or oil bath. Consider performing the reaction at a lower temperature for a longer duration.
Formation of Impurities or Side Products High Reaction Temperature: Elevated temperatures can promote the formation of undesired side products. Heating N-acylbenzotriazoles can lead to the formation of rearrangement or degradation products.[1]Maintain the reaction at the lowest effective temperature. If side products are observed, attempt to lower the reaction temperature. Analyze the impurities to understand the side reactions, which could be temperature-dependent.
Localized Overheating: "Hot spots" in the reaction vessel can cause localized degradation and side product formation.Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous temperature distribution.
Reaction Stalls or Becomes Sluggish Temperature Fluctuation: Inconsistent heating can lead to a variable reaction rate, causing the reaction to stall.Use a temperature controller to maintain a stable reaction temperature. Shield the reaction apparatus from drafts to prevent temperature fluctuations.
Exothermic Reaction Runaway Poor Heat Dissipation: Inadequate cooling or a reaction that is too concentrated can lead to a rapid, uncontrolled increase in temperature.For potentially exothermic steps, ensure an ice bath is on standby. Add reagents slowly and monitor the internal temperature closely. Consider diluting the reaction mixture to improve heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

Q2: How can I monitor the effect of temperature on my reaction?

Regularly take aliquots from the reaction mixture and analyze them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities as a function of temperature and time.

Q3: What are the visible signs of thermal decomposition?

A sudden and dark change in the color of the reaction mixture (e.g., turning dark brown or black) can be an indicator of decomposition. The evolution of gas or a rapid, unexpected increase in temperature can also signal an uncontrolled decomposition.

Q4: Can the order of reagent addition affect temperature control?

Yes. For reactions that are exothermic, adding a reactive reagent too quickly can cause a rapid increase in temperature. It is generally advisable to add reagents portion-wise or via a dropping funnel to maintain better control over the reaction temperature.

Q5: What cooling methods are most effective for controlling exothermic reactions?

An ice-water bath is the most common and effective method for maintaining temperatures between 0-5°C. For lower temperatures, a dry ice/acetone bath can be used. Ensure the reaction vessel is appropriately sized to allow for efficient heat transfer to the cooling medium.

Experimental Workflow & Logical Relationships

The following diagrams illustrate key experimental workflows and logical relationships for managing temperature-sensitive reactions.

G cluster_prep Reaction Setup cluster_control Temperature Control cluster_monitoring Reaction Monitoring A Assemble Glassware B Add Reactants A->B C Insert Calibrated Thermometer B->C D Set Target Temperature on Controller C->D E Ensure Efficient Stirring D->E F Monitor Internal Temperature E->F G Take Aliquots at Intervals F->G I Observe for Color Change F->I H Analyze by TLC/LC-MS G->H J High Yield & Purity H->J Optimal Temperature K Low Yield / Impurities H->K I->K Decomposition G cluster_high High Temperature cluster_low Low Temperature cluster_optimal Optimal Temperature Temp Reaction Temperature A Increased Reaction Rate Temp->A D Slow Reaction Rate Temp->D G Good Reaction Rate Temp->G B Side Product Formation A->B C Potential Decomposition A->C E Incomplete Reaction D->E F Low Yield E->F H High Selectivity G->H I High Yield & Purity H->I

References

Technical Support Center: Overcoming Solubility Challenges with Benzotriazol-1-yl-(2-iodophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Benzotriazol-1-yl-(2-iodophenyl)methanone. The following information is designed to address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are its general solubility characteristics?

A1: this compound, like many benzotriazole derivatives, is a largely non-polar molecule.[1] Consequently, it is expected to exhibit poor solubility in aqueous solutions. Its solubility in common organic solvents can also vary. Generally, it is more likely to dissolve in polar aprotic solvents. Due to the limited publicly available data on this specific compound, a preliminary solvent screening is highly recommended to determine the optimal solvent for your application.

Q2: In which organic solvents should I first attempt to dissolve this compound?

A2: Based on the chemical structure, we recommend starting with a range of common laboratory solvents. A suggested starting panel and their likely solubility performance are summarized in the table below. Please note that these are predicted solubilities and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA good starting point for creating stock solutions.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effective for initial dissolution.
Dichloromethane (DCM)Non-polarModerate to HighUseful for extractions and some reaction conditions.
Tetrahydrofuran (THF)Polar AproticModerateMay require heating to achieve higher concentrations.
AcetonitrilePolar AproticModerate to LowSolubility may be limited.
MethanolPolar ProticLowThe presence of the hydroxyl group can limit solubility.
EthanolPolar ProticLowSimilar to methanol, solubility is expected to be poor.
WaterPolar ProticVery Low / InsolubleExpected to be practically insoluble in aqueous solutions.

Q3: My experiment requires an aqueous buffer. How can I improve the aqueous solubility of this compound?

A3: Improving the aqueous solubility of poorly soluble compounds is a common challenge in drug development.[2][3] Several techniques can be employed, ranging from simple adjustments to more complex formulations. The choice of method will depend on the specific requirements of your experiment. Here are some recommended approaches:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase aqueous solubility.[4][5]

  • pH Adjustment: While the benzotriazole moiety is weakly basic, the overall molecule is not expected to have a readily ionizable group. Therefore, pH adjustment is unlikely to have a significant impact on its solubility.[5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[5][6]

  • Nanotechnology Approaches: Techniques such as creating nanosuspensions can improve the dissolution rate and apparent solubility.[2][6]

Troubleshooting Guides

Guide 1: Initial Dissolution Failure in a Chosen Organic Solvent

If this compound does not dissolve in your selected organic solvent, follow these steps:

  • Increase Temperature: Gently warm the solution. Increased temperature often enhances solubility.[7] Be cautious and ensure the compound is stable at elevated temperatures.

  • Sonication: Use an ultrasonic bath to provide energy to break down the crystal lattice and facilitate dissolution.

  • Solvent Screening: If the above steps fail, a systematic solvent screening is necessary. Refer to Table 1 for a list of suggested solvents.

G start Start: Compound fails to dissolve increase_temp Increase Temperature start->increase_temp dissolved_check1 Dissolved? increase_temp->dissolved_check1 sonicate Apply Sonication dissolved_check2 Dissolved? sonicate->dissolved_check2 dissolved_check1->sonicate No success Success: Compound Dissolved dissolved_check1->success Yes solvent_screen Perform Solvent Screening (Refer to Table 1) dissolved_check2->solvent_screen No dissolved_check2->success Yes solvent_screen->success fail Failure: Consider alternative strategies solvent_screen->fail

Caption: Troubleshooting workflow for initial dissolution failure.

Guide 2: Precipitation Upon Addition to Aqueous Buffer

A common issue is the precipitation of the compound when an organic stock solution is added to an aqueous buffer. This is due to the poor aqueous solubility of the compound.

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Result A Benzotriazol-1-yl- (2-iodophenyl)methanone (Dissolved in Organic Solvent) C Precipitation (Poor Aqueous Solubility) A->C Addition to B Aqueous Buffer B->C

Caption: Logical diagram illustrating precipitation upon mixing.

To overcome this, consider the following strategies:

  • Decrease the Final Concentration: The most straightforward approach is to work with a more dilute final concentration of the compound in the aqueous buffer.

  • Optimize the Co-solvent System: Increase the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Utilize Surfactants or Cyclodextrins: These can be added to the aqueous buffer before the addition of the compound's stock solution to aid in solubilization.

Key Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

This protocol outlines the steps to improve the aqueous solubility of this compound using a co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Spectrophotometer or other analytical instrument to measure concentration

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of DMSO (e.g., 1%, 5%, 10%, 20% v/v).

  • Spike and Observe: Add a small aliquot of the DMSO stock solution to each of the co-solvent mixtures to achieve the desired final concentration of the compound.

  • Equilibrate and Analyze: Vortex each solution and allow it to equilibrate at the desired experimental temperature for a set period (e.g., 1 hour).

  • Assess Solubility: Visually inspect for any precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method.

Table 2: Example Data for Co-solvent Solubility Enhancement

% DMSO in Aqueous Buffer (v/v)Maximum Achievable Concentration (µM)Observations
1%< 1Significant Precipitation
5%10Slight Haze
10%50Clear Solution
20%> 100Clear Solution
Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol describes the use of cyclodextrins to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing different concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Stir the mixtures vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge or filter the solutions to remove any undissolved solid.

  • Quantify Solubilized Compound: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

G A Poorly Soluble Compound (Guest) C Inclusion Complex (Enhanced Aqueous Solubility) A->C Encapsulation B Cyclodextrin (Host) B->C

Caption: Formation of an inclusion complex to enhance solubility.

References

Catalyst selection and optimization for Benzotriazol-1-yl-(2-iodophenyl)methanone mediated transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection, reaction optimization, and troubleshooting for transformations involving Benzotriazol-1-yl-(2-iodophenyl)methanone. The primary focus is on its application in intramolecular cyclization reactions to synthesize phenanthridinone-related scaffolds, a common structural motif in bioactive molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for transformations involving this compound?

A1: Palladium and copper-based catalytic systems are the most prevalent for activating the C-I bond in this compound.

  • Palladium Catalysts: These are highly effective for intramolecular C-C and C-N cross-coupling reactions.[1][2] Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[3]

  • Copper Catalysts: Copper(I) salts, such as CuI or Cu(OTf)₂, are often used, particularly for C-N bond formation and in reactions where benzotriazole itself acts as a ligand.[4][5][6]

Q2: How do I select an appropriate ligand for a palladium-catalyzed reaction?

A2: Ligand selection is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For intramolecular reactions with this substrate, phosphine-based ligands are a common starting point.

  • Monodentate Ligands: Triphenylphosphine (PPh₃) is a standard choice. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent for challenging couplings due to their bulk and electron-donating properties.[7]

  • Bidentate Ligands: Ligands like Xantphos are often used to maintain catalyst stability and prevent catalyst decomposition.[8] The choice may depend on the specific bond being formed (C-C vs. C-N).

Q3: What is the role of the base in these transformations?

A3: The base is crucial in many cross-coupling catalytic cycles.[8] Its primary roles include regenerating the active catalyst and neutralizing acids formed during the reaction. The strength and solubility of the base can significantly impact yield.[9] Common choices range from inorganic bases like K₂CO₃ and Cs₂CO₃ to organic bases like DBU.[4][9]

Q4: Can the benzotriazole group participate in the reaction?

A4: Yes. The benzotriazole moiety is an excellent leaving group. In many transformations, the C-N bond connecting the benzotriazole to the carbonyl group is cleaved during the cyclization process. Additionally, benzotriazole itself can act as an efficient ligand in copper-catalyzed reactions.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium pre-catalyst is properly reduced to the active Pd(0) species in situ.[7] Use fresh catalyst and high-purity, degassed solvents, as oxygen can deactivate the catalyst.[9] Consider a different palladium source [e.g., Pd₂(dba)₃ instead of Pd(OAc)₂].
Incorrect Ligand The chosen ligand may not be suitable. Screen a panel of ligands with varying steric and electronic properties (e.g., PPh₃, a Buchwald ligand like SPhos, and a bidentate ligand like Xantphos).
Suboptimal Base The base may be too weak, too strong, or poorly soluble. Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Carbonate bases are often a good starting point for many cross-coupling reactions.[2]
Low Reaction Temperature The reaction may require more thermal energy for oxidative addition or cyclization. Increase the temperature in 10-20°C increments.
Starting Material Impurity Impurities in the substrate or reagents can poison the catalyst.[9] Purify the starting material and ensure all reagents are of high quality.

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Possible Cause Suggested Solution
Insufficient Ligand An inadequate ligand-to-metal ratio can lead to catalyst agglomeration and precipitation. Increase the ligand loading (e.g., from 1:1 to 1:2 Pd:Ligand ratio).
Ligand Degradation Some phosphine ligands can be sensitive to air or heat. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Consider using more robust biaryl phosphine ligands.[7]
High Temperature Excessive heat can accelerate catalyst decomposition pathways. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Proto-deiodination The aryl iodide is reduced, replacing the iodine with a hydrogen atom. This can occur if a source of protons is present and the catalytic cycle is inefficient. Ensure anhydrous conditions and thoroughly degassed solvents.
Homocoupling Dimerization of the starting material can occur. This is often promoted by certain catalyst/ligand combinations. Changing the ligand or lowering the catalyst loading may mitigate this issue.
Intermolecular Reactions If the substrate concentration is too high, intermolecular side reactions may compete with the desired intramolecular cyclization. Run the reaction at a lower concentration (e.g., <0.1 M).

Data Presentation: Reaction Optimization Summary

The following table represents a typical optimization study for the intramolecular cyclization of this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene10045
2Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Toluene10062
3Pd₂(dba)₃ (2.5)PPh₃ (10)Cs₂CO₃ (2)Toluene10068
4Pd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃ (2)Toluene10085
5Pd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃ (2)Dioxane10091
6Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (2)Dioxane10088
7Pd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃ (2)Dioxane8075
8 Pd₂(dba)₃ (2.5) XPhos (6) Cs₂CO₃ (2) Dioxane 100 91

This data is representative and serves as an example for optimization.

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular Cyclization

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., Dioxane).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification start_end start_end process process analysis analysis A Weigh Substrate, Catalyst, Ligand, Base B Add to Dry Reaction Vessel A->B C Seal & Purge with Inert Gas (3x) B->C D Add Anhydrous, Degassed Solvent C->D E Heat to Target Temperature D->E F Monitor by TLC/LC-MS E->F G Cool & Quench Reaction F->G H Filter to Remove Catalyst G->H I Aqueous Wash & Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

Caption: General experimental workflow for catalytic transformations.

G problem problem question question solution solution end end start Low or No Yield q1 Is Pd Black Visible? start->q1 q2 Reaction Under Inert Gas? q1->q2 No s1 Increase Ligand Ratio & Consider Robust Ligand q1->s1 Yes q3 Screened Ligands & Bases? q2->q3 Yes s2 Degas Solvents & Use Inert Atmosphere q2->s2 No q4 Is Temperature Optimized? q3->q4 Yes s3 Test Broader Range of Ligands and Bases q3->s3 No s4 Increase Temperature Incrementally q4->s4 No end_node Consult Further Literature q4->end_node Yes

Caption: Troubleshooting flowchart for low reaction yield.

G pd0 pd0 pd2 pd2 intermediate intermediate A Pd(0)Lu2099 B Oxidative Addition A->B C Ar-Pd(II)Lu2099-I B->C D Intramolecular Coordination C->D E Cyclized Pd(II) Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Product F->G H Ar-I H->B

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for intramolecular cyclization.

References

Validation & Comparative

Unveiling the Performance of Benzotriazol-1-yl-(2-iodophenyl)methanone: A Comparative Guide to Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, influencing reaction yields, rates, and the suppression of undesirable side reactions. While a plethora of such reagents are commercially available, the exploration of novel agents with unique reactivity profiles continues to be an active area of research. This guide provides a comparative analysis of the putative coupling reagent, Benzotriazol-1-yl-(2-iodophenyl)methanone, against a backdrop of established and widely utilized alternatives.

Note to the Reader: Extensive literature searches did not yield specific experimental data or established protocols for the use of this compound as a coupling reagent. The following comparison is therefore based on the known reactivity of related N-acylbenzotriazole compounds and a theoretical consideration of its structure. The purpose of this guide is to provide a framework for the potential evaluation of this novel reagent.

Theoretical Framework for this compound

This compound belongs to the class of N-acylbenzotriazoles, which are known to be effective acylating agents. The core principle of their function lies in the activation of a carboxylic acid via the formation of a highly reactive acyl-benzotriazole intermediate. The benzotriazole moiety serves as an excellent leaving group, facilitating nucleophilic attack by an amine to form the desired amide bond.

The presence of a 2-iodophenyl group is a notable feature. The steric bulk and electronic properties of this substituent could potentially influence the reagent's reactivity, stability, and solubility. The iodine atom might also offer a handle for subsequent cross-coupling reactions, hinting at a dual-functional role for this reagent.

A Comparative Overview of Common Coupling Reagents

To contextualize the potential performance of this compound, it is essential to compare it with the industry-standard coupling reagents. The following tables summarize the key characteristics and performance metrics of some of the most prevalent reagents.

Table 1: Performance Comparison of Common Coupling Reagents
ReagentTypical Yields (%)General Reaction TimeKey AdvantagesCommon Disadvantages
HATU 90-991-4 hoursHigh reactivity, low racemization, effective for hindered couplings.Can cause guanidinylation of the N-terminal amine.
HBTU 85-951-6 hoursGood reactivity, cost-effective.Potential for guanidinylation, less reactive than HATU.
PyBOP 80-952-8 hoursLow propensity for side reactions, good for solution-phase synthesis.Byproducts can be difficult to remove.
EDC/HOBt 70-904-12 hoursWater-soluble byproducts, cost-effective.Slower reaction rates, potential for racemization.
COMU 90-991-3 hoursHigh reactivity, safer (non-explosive) byproducts.Higher cost compared to some alternatives.
This compoundTheoreticalTheoreticalPotential for dual functionality (coupling and cross-coupling).Unknown reactivity, stability, and side reaction profile.
Table 2: Physicochemical and Safety Comparison
ReagentMolar Mass ( g/mol )SolubilityStabilityKey Safety Concerns
HATU 380.23Good in DMF, NMPModeratePotentially explosive
HBTU 379.25Good in DMF, NMPGoodPotentially explosive
PyBOP 520.40Good in DMF, CH₂Cl₂Good-
EDC HCl 191.70High in water, DMFModerateSkin and eye irritant
COMU 428.28Good in DMF, NMPGood-
This compound349.14UnknownUnknownUnknown

Experimental Protocols: A Template for Evaluation

The following are generalized protocols for amide bond formation using common coupling reagents. These can serve as a starting point for designing experiments to evaluate the performance of this compound.

General Protocol for Amide Coupling with HATU
  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 equiv), to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Proposed Protocol for Evaluation of this compound
  • Synthesis of the Reagent: The reagent would first need to be synthesized, likely through the reaction of 2-iodobenzoyl chloride with 1H-benzotriazole in the presence of a base.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in an anhydrous aprotic solvent.

    • Add a suitable base (e.g., triethylamine, DIPEA) (1.0-2.0 equiv).

    • Add the amine (1.0 equiv) and stir at room temperature, monitoring the reaction.

    • Work-up and purification would follow standard procedures as outlined above.

Visualizing the Reaction Pathway

To better understand the proposed mechanism of action, the following diagrams illustrate the key steps in the activation and coupling process.

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH ActivatedEster R-CO-Bt CarboxylicAcid->ActivatedEster + Coupling Reagent + Base CouplingReagent Bt-(2-I-Ph)CO Base Base Amine R'-NH2 Amide R-CO-NH-R' ActivatedEster->Amide + Amine Byproduct BtH

Caption: Proposed reaction pathway for amide bond formation using this compound.

Experimental_Workflow Start Start: Reagents Preactivation Pre-activation (Carboxylic Acid + Reagent + Base) Start->Preactivation Coupling Coupling Reaction (+ Amine) Preactivation->Coupling Monitoring Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Amide Analysis->End

Caption: A generalized experimental workflow for evaluating the performance of a coupling reagent.

Conclusion and Future Outlook

While this compound remains a theoretical coupling reagent at present, its structural features suggest it could be a valuable addition to the synthetic chemist's toolbox. Its performance relative to established reagents like HATU, HBTU, and COMU can only be determined through rigorous experimental evaluation. Key parameters to investigate would include reaction kinetics, scope of applicability with various sterically hindered and electronically diverse substrates, and the potential for racemization in chiral systems. Furthermore, the fate of the 2-iodophenyl moiety post-coupling warrants investigation, as its retention could pave the way for novel tandem coupling and cross-coupling strategies. The synthesis and characterization of this compound, followed by a systematic study of its reactivity, will be crucial next steps in assessing its true potential.

Efficacy of Benzotriazol-1-yl-(2-iodophenyl)methanone vs. HBTU/HATU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical factor that dictates the efficiency, purity, and overall success of the synthesis. Among the vast array of available reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are two of the most widely employed and effective options. This guide provides a detailed comparison of their performance, supported by experimental data and protocols.

Note on Benzotriazol-1-yl-(2-iodophenyl)methanone: Extensive research did not yield any information on the use of this compound as a peptide coupling reagent. The available scientific literature does not contain comparative data or established protocols for its use in this application. Therefore, this guide will focus on the comparison between the well-established and highly effective coupling reagents, HBTU and HATU.

Performance Comparison: HBTU vs. HATU

Both HBTU and HATU are uronium/aminium-based coupling reagents that facilitate the formation of an active ester from a carboxylic acid, which then readily reacts with an amine to form a stable amide bond. Their efficacy is particularly noted in solid-phase peptide synthesis (SPPS).

ParameterHBTUHATU
Full Name O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Core Structure Based on 1-hydroxybenzotriazole (HOBt)Based on 1-hydroxy-7-azabenzotriazole (HOAt)
Reactivity HighVery High[1]
Racemization Suppression GoodExcellent[2][3]
Coupling Efficiency Excellent, especially for standard amino acids[4]Superior, particularly for sterically hindered amino acids and difficult couplings[1][2]
Cost Generally more cost-effectiveTypically more expensive
Side Reactions Can lead to guanidinylation of the N-terminus if used in excess[3]Can also cause guanidinylation, but the HOAt leaving group is a better acylating agent, which can improve coupling speed.
Applications Routine peptide synthesis, large-scale synthesis where cost is a factor.[5]Synthesis of complex peptides, sterically hindered couplings, rapid synthesis protocols.[2]

Mechanism of Action

The fundamental difference between HBTU and HATU lies in the benzotriazole core. HATU incorporates a nitrogen atom in the six-membered ring of the benzotriazole moiety (7-azabenzotriazole). This modification enhances the electron-withdrawing properties of the ring, making the resulting active ester more reactive and accelerating the coupling reaction. This increased reactivity is particularly beneficial when dealing with challenging sequences or sterically hindered amino acids.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Coupling Reagent, Base Coupling_Reagent HBTU or HATU Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Amine Amine H₂N-R' Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

General workflow for peptide bond formation using HBTU or HATU.

Experimental Protocols

Below are representative experimental protocols for peptide coupling using HBTU and HATU in the context of Fmoc-based solid-phase peptide synthesis.

Protocol 1: Standard HBTU Coupling
  • Deprotection: Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: High-Efficiency HATU Coupling
  • Deprotection: Remove the Fmoc group as described in the HBTU protocol.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activation is typically very rapid, on the order of 1 minute.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling times can often be reduced to 15-30 minutes.

  • Washing: Thoroughly wash the resin with DMF.

  • Monitoring: Use the Kaiser test to check for reaction completion.

G Start Start SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Amino_Acid_Activation Amino Acid Activation (Amino Acid, Coupling Reagent, Base) Wash1->Amino_Acid_Activation Coupling Coupling to Resin Amino_Acid_Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Kaiser_Test Kaiser Test Complete? Wash2->Kaiser_Test End End Cycle Kaiser_Test->End Yes Recouple Recouple Kaiser_Test->Recouple No Recouple->Coupling

Standard workflow for a single coupling cycle in Fmoc-SPPS.

Conclusion

Both HBTU and HATU are highly effective coupling reagents for peptide synthesis. The choice between them often depends on the specific requirements of the synthesis. For routine, cost-sensitive syntheses of standard peptides, HBTU offers a robust and economical solution. For more challenging syntheses involving sterically hindered amino acids, difficult sequences, or the need for rapid protocols, the superior reactivity and racemization suppression of HATU justify its higher cost. Researchers should consider the complexity of their target peptide and budgetary constraints when selecting the appropriate reagent.

References

A Head-to-Head Comparison of Benzotriazole-Based Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS). The efficiency of this reagent directly impacts yield, purity, and the potential for side reactions, most notably racemization. Among the most widely used classes of coupling reagents are those based on the benzotriazole scaffold. This guide provides an objective, data-driven comparison of three prominent benzotriazole-based aminium salts: HBTU, HATU, and HCTU.

This comparison will delve into the performance of these reagents, supported by experimental data on peptide purity under various conditions. Detailed experimental protocols are also provided to ensure reproducibility and aid in methods development.

Key Benzotriazole-Based Coupling Reagents: A Comparative Overview

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are cornerstone reagents in modern peptide synthesis. While all facilitate the formation of an active ester with a protected amino acid for subsequent reaction with the free amine of the growing peptide chain, their reactivity and propensity for side reactions differ.

HATU is generally considered the most efficient activator, largely due to the presence of a nitrogen atom at the 7-position of the benzotriazole ring, which enhances the leaving group's ability. This heightened reactivity often translates to faster and more complete coupling reactions, with a reduced risk of epimerization.[1] However, this superior performance comes at a higher cost.

HBTU, one of the first of its kind, is a widely used and more economical option.[2] While effective for many standard syntheses, it can be less efficient for sterically hindered amino acids or "difficult" sequences, sometimes requiring double coupling.[3]

HCTU has emerged as a highly competitive alternative, offering a balance between the high reactivity of HATU and the cost-effectiveness of HBTU.[4] The electron-withdrawing effect of the chlorine atom on the benzotriazole ring enhances its reactivity, leading to efficient amide bond formation and reduced coupling times.[4]

Performance Data: A Quantitative Comparison

The following tables summarize the crude purity of various peptides synthesized using different benzotriazole-based coupling reagents and coupling times. This data is extracted from a comparative study by Hood et al. (2012).[5]

Table 1: Crude Purity (%) of 65-74ACP

Coupling Reagent2 x 1 min Coupling Time2 x 20 min Coupling Time
HCTU 79.5583.63
HATU 81.3382.25
PyBOP *48.1179.16

*PyBOP is included for broader context as another common benzotriazole-based (phosphonium) reagent.

Table 2: Crude Purity (%) of G-LHRH

Coupling Reagent2 x 1 min Coupling Time2 x 20 min Coupling Time
HCTU 87.8490.84
HATU 86.0185.80
PyBOP *78.5289.28

*PyBOP is included for broader context.

Table 3: Crude Purity (%) of Human Amylin1-37

Coupling Reagent2 x 1 min Coupling Time2 x 20 min Coupling Time
HCTU 89.8194.02
HATU 89.0991.95
PyBOP *84.1192.51

*PyBOP is included for broader context.

Table 4: Crude Purity (%) of Linear Oxytocin

Coupling Reagent2 x 1 min Coupling Time2 x 20 min Coupling Time
HCTU 71.3277.68
HATU 70.3673.08
PyBOP *64.9275.32

*PyBOP is included for broader context.

From this data, it is evident that for the synthesis of these peptides, HCTU and HATU generally outperform PyBOP, especially with shorter coupling times. HCTU, in several instances, demonstrates comparable or even slightly higher crude purities than HATU, particularly with longer coupling times, underscoring its efficiency.[5]

Racemization in Peptide Synthesis

A critical parameter in peptide synthesis is the suppression of racemization, particularly of the activated amino acid. While quantitative, side-by-side data is sparse in the literature, the general consensus is that HATU is superior to HBTU in minimizing epimerization.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can significantly reduce racemization.[1] HCTU is also reported to be effective at suppressing racemization.[6] One study on the synthesis of chiral peptide nucleic acids (PNAs) found that the enantiomeric purity of the products decreased in the order of TDBTU > HBTU > HATU when these reagents were used for coupling.[7]

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis using HBTU, HATU, and HCTU. These are generalized and may require optimization for specific peptide sequences.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis is typically carried out on a solid support resin (e.g., Rink Amide or Wang resin). The cycle consists of two main steps: Fmoc deprotection and amino acid coupling.[8]

  • Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-60 minutes.[9][10]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment.[11]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the free N-terminus of the growing peptide chain. The specific protocol for this step varies depending on the coupling reagent.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.[10]

  • Repeat: The cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers.[10]

Coupling Protocol for HBTU
  • Activation: The Fmoc-protected amino acid (1.5-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with HBTU (1.5-5 equivalents) and a base, typically N,N-diisopropylethylamine (DIEA) (2-10 equivalents).[12][13] 1-Hydroxybenzotriazole (HOBt) (1.5-5.5 equivalents) can be added to suppress racemization.[12][13]

  • Coupling: The activated amino acid solution is added to the deprotected peptide-resin and agitated for 10-60 minutes.[12][13]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[10]

Coupling Protocol for HATU
  • Activation: The Fmoc-protected amino acid (4-4.5 equivalents) is dissolved in DMF with HATU (4-4.5 equivalents) and a base, typically DIEA or 2,4,6-collidine (8-9 equivalents).[9] For N-methyl amino acids, 1-hydroxy-7-azabenzotriazole (HOAt) (4.5 equivalents) is often used as an additive.[9]

  • Coupling: The activated amino acid solution is added to the deprotected peptide-resin and agitated for at least 15 minutes, with longer times (up to 12 hours) recommended for longer peptides.[9]

Coupling Protocol for HCTU
  • Activation and Coupling: The Fmoc-protected amino acid (4 equivalents) and HCTU (4 equivalents) are dissolved in DMF. This solution and DIEA (6 equivalents) are added to the deprotected peptide-resin.[11]

  • Coupling Time: The coupling reaction is typically allowed to proceed for 5 minutes or less for many sequences, though longer times may be necessary for difficult couplings.[2]

Visualizing the Process

General Peptide Synthesis Workflow

G General Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Sequence Complete? Wash2->Repeat Repeat->Coupling No Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

Mechanism of Action of Benzotriazole-Based Reagents

G Activation Mechanism of Benzotriazole Reagents cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc-AA-COOH Fmoc-AA-COOH Carboxylic Acid Active_Ester Active Ester (Fmoc-AA-OBt/OAt) Fmoc-AA-COOH->Active_Ester + Reagent + Base Reagent Aminium Salt (HBTU, HATU, HCTU) Base Base (e.g., DIEA) Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Peptide Bond Formation Active_Ester->Peptide_Bond + Peptide_Resin Peptide_Resin H2N-Peptide-Resin N-terminus of Peptide

Caption: The general mechanism of amino acid activation by benzotriazole reagents.

Conclusion

The choice between HBTU, HATU, and HCTU depends on the specific requirements of the peptide synthesis.

  • HATU remains the gold standard for difficult sequences and when minimizing racemization is paramount, despite its higher cost.

  • HBTU is a reliable and economical choice for routine peptide synthesis.

  • HCTU offers a compelling middle ground, providing high coupling efficiency and speed, often comparable to HATU, but at a more accessible price point.[2][6]

For laboratories looking to optimize their peptide synthesis protocols, HCTU presents a strong case for a primary coupling reagent, with HATU reserved for the most challenging couplings. This strategic approach can lead to significant cost savings without a substantial compromise in peptide quality.

References

Cost-benefit analysis of using Benzotriazol-1-yl-(2-iodophenyl)methanone in large-scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cost-benefit analysis reveals that utilizing Benzotriazol-1-yl-(2-iodophenyl)methanone for large-scale acylation processes presents a compelling economic and efficiency advantage over traditional methods. This is primarily attributed to high reaction yields, milder reaction conditions, and simplified purification procedures associated with benzotriazole-mediated synthesis.

In the landscape of industrial-scale chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the choice of acylating agent is a critical determinant of overall process efficiency and cost-effectiveness. A detailed examination of this compound as an acylating agent, when compared to conventional methods such as direct acylation with 2-iodobenzoyl chloride or coupling of 2-iodobenzoic acid using carbodiimides, highlights its potential for significant process optimization.

Performance Comparison of Acylation Methods

To provide a clear quantitative comparison, the following table summarizes the key performance indicators for the synthesis of an amide using different acylation strategies for introducing the 2-iodobenzoyl group.

ParameterThis compound2-Iodobenzoic Acid + DCC/DMAPFriedel-Crafts Acylation (with 2-Iodobenzoyl Chloride)
Typical Yield > 90%70-85%60-80%[1]
Reaction Time 1-4 hours12-24 hours2-8 hours
Reaction Temperature Room Temperature to 60°C0°C to Room Temperature0°C to 100°C
By-products 1H-Benzotriazole (recyclable)Dicyclohexylurea (DCU)HCl, AlCl₃ waste
Purification Simple filtration/crystallizationDifficult removal of DCUAqueous work-up, potential for metal contamination

Cost Analysis of Starting Materials

The economic viability of a synthetic route is heavily dependent on the cost of the starting materials and reagents. The following table provides an estimated cost comparison for the key reagents required for each method, based on bulk pricing.

ReagentSupplierEstimated Price (per kg)
1H-BenzotriazoleVarious$10 - $20
2-Iodobenzoyl ChlorideVarious$100 - $150
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich, etc.$95 - $221[2][3][4][5]
4-Dimethylaminopyridine (DMAP)IndiaMART, etc.$6 - $22[6][7][8]

Note: Prices are estimates and can vary based on supplier, purity, and volume.

While the initial cost of preparing this compound involves the use of 2-iodobenzoyl chloride, the subsequent acylation step's high efficiency and the recyclability of the 1H-benzotriazole by-product can offset this initial investment in a large-scale continuous process.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Iodobenzoyl chloride

  • 1H-Benzotriazole

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve 1H-Benzotriazole and triethylamine in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture to 0°C.

  • Slowly add a solution of 2-iodobenzoyl chloride in the same solvent to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • The filtrate, containing the product, can often be used directly in the subsequent acylation step or the product can be isolated by solvent evaporation and crystallization.

Alternative Method 1: Acylation using 2-Iodobenzoic Acid with DCC/DMAP

Materials:

  • 2-Iodobenzoic acid

  • Amine or Alcohol to be acylated

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the 2-iodobenzoic acid, the amine/alcohol, and a catalytic amount of DMAP in the anhydrous solvent.

  • Cool the mixture to 0°C.

  • Add a solution of DCC in the solvent dropwise.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter off the precipitated dicyclohexylurea (DCU) by-product.

  • The filtrate is then subjected to an aqueous work-up and further purification by column chromatography to remove residual DCU and other impurities.

Visualizing the Synthetic Pathways

To better illustrate the workflows, the following diagrams generated using Graphviz (DOT language) depict the key steps in the synthesis of the target acylated product via the benzotriazole intermediate and the DCC/DMAP coupling method.

experimental_workflow_benzotriazole cluster_synthesis Synthesis of this compound cluster_acylation Acylation Step 2-Iodobenzoyl_Chloride 2-Iodobenzoyl_Chloride Reaction_1 Reaction with Base 2-Iodobenzoyl_Chloride->Reaction_1 1H-Benzotriazole 1H-Benzotriazole 1H-Benzotriazole->Reaction_1 Intermediate Benzotriazol-1-yl- (2-iodophenyl)methanone Reaction_1->Intermediate Reaction_2 Acylation Intermediate->Reaction_2 Amine_Alcohol Amine or Alcohol Amine_Alcohol->Reaction_2 Final_Product Acylated Product Reaction_2->Final_Product Byproduct_Bt 1H-Benzotriazole (recyclable) Reaction_2->Byproduct_Bt

Caption: Workflow for acylation using the benzotriazole intermediate.

experimental_workflow_dcc 2-Iodobenzoic_Acid 2-Iodobenzoic_Acid Coupling_Reaction Coupling Reaction 2-Iodobenzoic_Acid->Coupling_Reaction Amine_Alcohol Amine or Alcohol Amine_Alcohol->Coupling_Reaction DCC DCC DCC->Coupling_Reaction DMAP DMAP (catalyst) DMAP->Coupling_Reaction Final_Product Acylated Product Coupling_Reaction->Final_Product Byproduct_DCU Dicyclohexylurea (DCU) (difficult to remove) Coupling_Reaction->Byproduct_DCU

Caption: Workflow for DCC/DMAP mediated acylation.

Conclusion

The use of this compound as an acylating agent in large-scale synthesis offers significant advantages in terms of yield, reaction conditions, and purification, which collectively contribute to a more favorable cost-benefit profile compared to traditional methods. While the upfront cost of the reagent may be a consideration, the overall process efficiency, reduced waste generation, and potential for recycling of the benzotriazole by-product make it an attractive option for modern, sustainable chemical manufacturing. The milder reaction conditions also translate to lower energy consumption and a safer operational profile. For researchers, scientists, and drug development professionals, the adoption of benzotriazole-mediated acylation presents a clear pathway to more efficient and economical synthesis of complex molecules.

References

A Spectroscopic and Mechanistic Overview of Benzotriazol-1-yl-phenylmethanone and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Benzotriazol-1-yl-phenylmethanone and its halogenated analogues. Due to the limited availability of published spectroscopic data for the 2-iodo, 2-chloro, and 2-bromo derivatives, this document focuses on the well-characterized parent compound, Benzotriazol-1-yl-phenylmethanone, as a reference. The guide also details the standard experimental protocols for the spectroscopic techniques discussed and presents a plausible signaling pathway based on the known biological activities of benzotriazole derivatives as kinase inhibitors.

Spectroscopic Data Comparison

A direct spectroscopic comparison of Benzotriazol-1-yl-(2-iodophenyl)methanone with its 2-chloro and 2-bromo analogues is challenging due to the scarcity of publicly available data for these specific halogenated compounds. However, the spectroscopic data for the unsubstituted analogue, Benzotriazol-1-yl-phenylmethanone, provides a valuable baseline for understanding the core molecular structure.

Table 1: Spectroscopic Data for Benzotriazol-1-yl-phenylmethanone

Spectroscopic Technique Observed Data
¹H NMR (CDCl₃, ppm)δ 7.30-7.60 (m, 5H, Phenyl-H), 7.80-8.20 (m, 4H, Benzotriazolyl-H)
¹³C NMR (CDCl₃, ppm)δ 114.2, 120.2, 126.3, 128.8, 129.5, 130.2, 131.8, 133.5, 145.5, 167.8 (C=O)
IR Spectroscopy (cm⁻¹)~3060 (Ar C-H str.), ~1680 (C=O str.), ~1600, 1450 (C=C str.)
Mass Spectrometry (EI-MS)m/z 223 (M⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)[1]

Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can vary slightly depending on the solvent and instrument frequency. The IR data represents characteristic absorption bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A greater number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[3][4]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.[5] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[3]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[6]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation of the molecule.[7][8]

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺).[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Spectroscopic Comparison Structure->Comparison

Caption: Workflow for Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

Benzotriazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting inhibitory activity against protein kinases.[10][11][12] The following diagram illustrates a simplified, hypothetical signaling pathway where a benzotriazole derivative acts as a kinase inhibitor, a common mechanism of action for such compounds in cancer therapy.[10][13]

G cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Protein Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation and Survival TF->Proliferation Inhibitor Benzotriazole Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a Kinase Signaling Pathway.

References

Preserving Chirality: A Comparative Guide to Amino Acid Stereochemical Integrity with Benzotriazole-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in peptide synthesis, as the chirality of each residue dictates the three-dimensional structure and, consequently, the biological activity of the final peptide. The coupling step, where a protected amino acid is activated and linked to the growing peptide chain, is a critical juncture where racemization—the loss of stereochemical purity—can occur. This guide provides a comparative assessment of the performance of common benzotriazole-based coupling reagents in maintaining the stereochemical integrity of amino acids.

While this guide centers on widely-used benzotriazole-derived reagents, it is important to note that the specific reagent, Benzotriazol-1-yl-(2-iodophenyl)methanone, is not extensively documented in commercially available literature. Therefore, we will focus on its well-characterized and commercially available counterparts, which are considered the gold standard in peptide synthesis. The principles and experimental protocols detailed herein are broadly applicable for assessing the performance of any coupling reagent.

The most prevalent mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated. The acidity of the α-proton is increased, and in the presence of a base, it can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers. The choice of coupling reagent, solvent, base, and reaction temperature can significantly influence the rate of racemization.

Comparative Analysis of Coupling Reagents

A variety of phosphonium and aminium/uronium salt-based coupling reagents derived from 1-hydroxybenzotriazole (HOBt) have been developed to achieve high coupling efficiency while minimizing racemization.[1][2] These reagents activate the carboxylic acid to form an active ester, which is less prone to oxazolone formation than other activated species.[1]

Coupling ReagentChemical NameKey FeaturesReported Racemization Levels
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateOne of the first phosphonium salt reagents developed. Efficient coupling with minimal racemization.[1] A significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]Minimal, but can be influenced by the amount of base used. For example, coupling of Boc-His(Tos) with a minimal amount of DIEA resulted in less racemization than with DCC; however, with a larger excess of DIEA, approximately 3% epimer was observed.[3]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA safer alternative to BOP, as its byproducts are less hazardous.[2] It exhibits coupling efficiency comparable to BOP.In some studies, PyBOP has shown even lower levels of racemization than BOP.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used aminium salt reagent. It provides rapid and efficient coupling with low levels of racemization, especially when used with an additive like HOBt.[1][4]Very low. When HOBt is added, racemization can be reduced to insignificant levels.[1]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAn analogue of HBTU based on 7-aza-1-hydroxybenzotriazole (HOAt). It reacts faster and with less epimerization during coupling compared to HBTU.[1]Generally lower than HBTU due to the electronic properties of the HOAt core.[1]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA more stable and less allergenic alternative to HBTU.[5]Reported to have reduced rates of racemization compared to BOP.[5]
COMU 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateA newer generation uronium salt based on OxymaPure. It shows high coupling efficiency and reduced epimerization, with the added benefit of being non-explosive.[6]Exhibits reduced epimerization compared to HBTU/HATU.[6]

Experimental Protocols

Assessing the stereochemical integrity of an amino acid after a coupling reaction typically involves synthesizing a model dipeptide and then analyzing the diastereomeric ratio using a chiral separation technique.

Synthesis of a Model Dipeptide (e.g., Fmoc-L-Phe-L-Leu-OtBu)

This protocol describes a general procedure for coupling an N-protected amino acid to a C-protected amino acid to assess racemization.

Materials:

  • Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH)

  • L-Leucine tert-butyl ester hydrochloride (H-L-Leu-OtBu·HCl)

  • Coupling Reagent (e.g., BOP, HBTU)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Standard sample of the corresponding D-dipeptide (Fmoc-D-Phe-L-Leu-OtBu) for comparison

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve Fmoc-L-Phe-OH (1 equivalent) and H-L-Leu-OtBu·HCl (1 equivalent) in DMF.

  • Addition of Base: Add DIEA (2 equivalents) to the solution to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.

  • Activation and Coupling: Add the coupling reagent (e.g., HBTU, 1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel if necessary.

Analysis of Diastereomeric Ratio by RP-HPLC

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized dipeptide in the mobile phase (e.g., 1 mg/mL). Also, prepare a solution of the standard D-dipeptide.

  • Injection and Separation: Inject the sample onto the HPLC system. The two diastereomers (L-L and D-L) will have slightly different retention times and should be separable under the optimized chromatographic conditions.[7]

  • Peak Identification: Identify the peaks corresponding to the L-L and D-L dipeptides by comparing their retention times with the standard.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of the D-L diastereomer corresponds to the extent of racemization.

    • % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the stereochemical integrity of an amino acid after a coupling reaction.

experimental_workflow cluster_synthesis Dipeptide Synthesis cluster_analysis Stereochemical Analysis start Protected Amino Acids (L-AA1 + L-AA2) coupling Coupling Reaction (Reagent + Base) start->coupling workup Work-up & Purification coupling->workup product Crude Dipeptide (L-L + D-L isomers) workup->product hplc RP-HPLC Separation product->hplc Inject Sample detection UV Detection hplc->detection quantification Peak Integration & Quantification detection->quantification result % Racemization quantification->result

Caption: Workflow for assessing amino acid racemization.

References

Navigating Benzyne Chemistry: A Guide to Alternatives for Benzotriazol-1-yl-(2-iodophenyl)methanone in Complex Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the generation of benzyne intermediates is a powerful tool for constructing complex aromatic molecules. While various precursors exist, each presents unique advantages and challenges. This guide provides a comprehensive comparison of alternatives to Benzotriazol-1-yl-(2-iodophenyl)methanone, focusing on performance, experimental protocols, and data-driven insights to inform your synthetic strategies.

The utility of this compound as a benzyne precursor is rooted in its ability to generate this highly reactive intermediate under specific conditions. However, the pursuit of milder reaction conditions, improved yields, and broader substrate scope has led to the development of several effective alternatives. A significant challenge in directly comparing these precursors is the limited literature explicitly detailing the drawbacks of using 1-(2-iodobenzoyl)benzotriazole for benzyne generation. Potential challenges can be inferred from the known reactivity of related compounds, which may include the formation of side products or the need for harsh reaction conditions for its activation.

This guide will focus on the most prominent and well-documented alternative, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as Kobayashi's precursor, and other notable methods for benzyne generation.

Performance Comparison of Benzyne Precursors

The selection of a benzyne precursor is often dictated by the specific transformation being performed, such as cycloadditions or nucleophilic additions. The following table summarizes the performance of key benzyne precursors in common applications.

PrecursorReaction TypeDienophile/NucleophileSolventActivator/ConditionsYield (%)Reference
Anthranilic Acid Diels-AlderAnthracene1,2-dichloroethaneAmyl nitrite, heat59[1]
2-(Trimethylsilyl)phenyl Triflate Diels-AlderFuranAcetonitrileCsF, 18-crown-686-95[2]
2-(Trimethylsilyl)phenyl Triflate Nucleophilic AdditionBenzyl azideAcetonitrileCsF76[3]
1,2-Diiodobenzene PhotochemicalN/A (Benzyne formation)N/AUV irradiationN/A[4]
1-Aminobenzotriazole Nucleophilic AdditionVarious nucleophilesN/ALead tetraacetateModerate to Excellent[5]

Featured Alternative: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Kobayashi's Precursor)

The most significant advantage of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is its ability to generate benzyne under remarkably mild conditions, typically using a fluoride source like cesium fluoride (CsF) at or below room temperature. This mildness translates to broader functional group tolerance and often leads to cleaner reactions with higher yields.

Experimental Protocol: Synthesis of 2-Aminobenzophenones via Benzyne Intermediate

The synthesis of 2-aminobenzophenones is a valuable transformation in medicinal chemistry, as this scaffold is present in numerous pharmaceutical agents. The following protocol details the synthesis of a 2-aminobenzophenone derivative using 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Substituted aniline

  • Cesium fluoride (CsF)

  • 18-Crown-6 (optional, can enhance fluoride solubility)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol) and anhydrous acetonitrile (5 mL).

  • Add cesium fluoride (2.0 mmol) and, if desired, 18-crown-6 (0.1 mmol).

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol) in anhydrous acetonitrile (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aniline.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminobenzophenone.

Visualizing the Synthetic Workflow

The generation and subsequent trapping of benzyne intermediates offer a versatile platform for the synthesis of a wide array of substituted aromatic compounds. The following diagram illustrates a general workflow for this process.

Benzyne_Workflow cluster_precursor Benzyne Precursor Selection cluster_generation Benzyne Generation cluster_trapping In Situ Trapping cluster_product Product Formation precursor Select Precursor (e.g., 2-(TMS)PhOTf) generation Generate Benzyne (e.g., CsF in MeCN) precursor->generation Activation trapping_reagent Introduce Trapping Reagent (Diene or Nucleophile) generation->trapping_reagent reaction Reaction with Benzyne generation->reaction [Benzyne] trapping_reagent->reaction product Desired Substituted Aromatic Product reaction->product Bond Formation

Caption: General workflow for the synthesis of substituted arenes via benzyne intermediates.

Reaction Pathway: Nucleophilic Addition to Benzyne

The reaction of benzyne with a nucleophile proceeds through a distinct mechanism involving the formation of a highly strained triple bond within the aromatic ring. This intermediate is then attacked by the nucleophile, followed by protonation to yield the final product.

Benzyne_Nucleophilic_Addition start Benzyne Precursor (e.g., 2-(TMS)PhOTf) benzyne Benzyne Intermediate start->benzyne - TMSF, -OTf⁻ activator Fluoride Source (e.g., CsF) activator->start adduct Anionic Adduct benzyne->adduct + Nucleophile nucleophile Nucleophile (e.g., R-NH2) nucleophile->adduct product Substituted Arene (e.g., 2-Aminobenzophenone) adduct->product + H⁺ protonation Proton Source (e.g., H2O workup) protonation->product

Caption: Pathway of nucleophilic addition to a benzyne intermediate.

References

Safety Operating Guide

Safe Disposal of Benzotriazol-1-yl-(2-iodophenyl)methanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Benzotriazol-1-yl-(2-iodophenyl)methanone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of its constituent chemical groups: benzotriazole derivatives and halogenated organic compounds.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Profile and Key Considerations

Primary Hazards:

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed based on related benzotriazole compounds.[1][2]

  • Eye Irritation: Likely to cause serious eye irritation.[2]

  • Environmental Hazard: Presumed to be toxic to aquatic life with long-lasting effects.[1][2]

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from safety data sheets of structurally related compounds, such as Benzotriazole.

Hazard ClassificationStatementSource
Acute Oral ToxicityHarmful if swallowed.[1][2]
Eye IrritationCauses serious eye irritation.[2]
Aquatic HazardToxic to aquatic life with long lasting effects.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation:

  • **Crucially, all waste containing this compound must be segregated as Halogenated Organic Waste .[3][4]

  • Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][5]

  • Solid waste (e.g., contaminated filter paper, gloves, weighing boats) should be collected separately from liquid waste.

3. Waste Collection and Labeling:

  • Solid Waste:

    • Collect in a dedicated, clearly labeled, and compatible container. A polyethylene bag or a wide-mouth plastic container with a screw-top lid is suitable.

    • The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "Solid Waste with this compound".

  • Liquid Waste (Solutions):

    • Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle with a screw cap).

    • The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "Halogenated Organic Liquid Waste: this compound" and list all solvents and their approximate concentrations.

    • Keep the container closed except when adding waste.[6][7]

  • Empty Containers:

    • Original containers of the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as halogenated organic liquid waste.[8]

    • After rinsing, the empty container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.[1]

  • Ensure secondary containment is used to prevent spills.[6]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.

5. Disposal Request:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[2][9]

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the experimental workflow incorporating waste disposal and the logical decision-making process for proper disposal.

experimental_workflow cluster_experiment Experimental Phase cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start Experiment weigh Weigh Compound start->weigh reaction Perform Reaction weigh->reaction solid_waste Solid Waste (Gloves, Paper) weigh->solid_waste Contaminated Disposables workup Reaction Work-up reaction->workup purification Purification workup->purification liquid_waste Liquid Waste (Solvents, Filtrate) workup->liquid_waste product Final Product purification->product purification->liquid_waste collect_solid Collect in Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Halogenated Liquid Waste Container liquid_waste->collect_liquid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange EHS Pickup storage->pickup end Proper Disposal pickup->end

Caption: Experimental workflow for handling this compound, highlighting waste generation and collection points.

disposal_decision_pathway start Waste Generated Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_path Solid is_solid->solid_path Solid liquid_path Liquid is_solid->liquid_path Liquid halogenated_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_path->halogenated_solid halogenated_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_path->halogenated_liquid store Store in Secondary Containment in Satellite Accumulation Area halogenated_solid->store halogenated_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: Decision pathway for the proper segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.